molecular formula C12H18O2 B15590454 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Cat. No.: B15590454
M. Wt: 194.27 g/mol
InChI Key: NGTFVDVHOJMAJY-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4aR,8S)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one

InChI

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m1/s1

InChI Key

NGTFVDVHOJMAJY-NEPJUHHUSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the natural source of the sesquiterpenoid, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. The primary identified natural origin for this compound is the root of Euphorbia fischeriana. Despite the identification of its source, a thorough review of publicly available scientific literature reveals a notable absence of primary research detailing its specific isolation, quantitative analysis, and biological activities. This guide, therefore, aims to consolidate the available information and present a generalized, representative experimental workflow for the isolation of such compounds from their natural matrix, intended to aid researchers in the field.

Natural Source Identification

Physicochemical Data

The fundamental physicochemical properties of this compound, as collated from chemical databases, are presented below.

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
CAS Number 133369-42-3

Generalized Experimental Protocols

In the absence of a specific published protocol for the isolation of this compound, a generalized methodology based on standard phytochemical techniques for the isolation of sesquiterpenoids from plant material is provided. This protocol is intended as a foundational guide.

3.1. Plant Material Preparation and Extraction

  • Collection and Authentication: The roots of Euphorbia fischeriana are collected and botanically authenticated.

  • Drying and Pulverization: The plant material is thoroughly washed, air-dried in the shade to preserve thermolabile compounds, and then pulverized to a coarse powder to maximize the surface area for efficient extraction.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. A common approach is sequential extraction with solvents of increasing polarity (e.g., petroleum ether followed by ethyl acetate (B1210297) and then methanol) or a single extraction with a broad-spectrum solvent like ethanol (B145695) or methanol. Maceration, percolation, or Soxhlet extraction are commonly employed techniques.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3.2. Fractionation and Purification

  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with immiscible solvents of varying polarities, such as hexane, chloroform, and ethyl acetate, to yield fractions with differing chemical profiles.

  • Column Chromatography (CC): The fraction enriched with the target compound (as determined by preliminary analysis like Thin Layer Chromatography) is subjected to column chromatography. Silica gel is a common stationary phase, and elution is performed with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions from column chromatography are often subjected to preparative or semi-preparative HPLC. A reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is a typical system for purifying sesquiterpenoids.

3.3. Structure Elucidation

The definitive structure of the isolated pure compound is established using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and deduce the elemental formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophoric systems within the molecule.

Mandatory Visualizations

4.1. Generalized Isolation Workflow

The following diagram provides a visual representation of the generalized experimental workflow for the isolation and identification of a natural product from a plant source.

isolation_workflow cluster_collection Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_identification Analysis plant Collection of Euphorbia fischeriana Roots prep Drying and Powdering plant->prep extract Solvent Extraction prep->extract fractionate Liquid-Liquid Partitioning extract->fractionate cc Column Chromatography fractionate->cc hplc Preparative HPLC cc->hplc pure_compound Pure Compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS, IR) pure_compound->elucidation

References

The Enigmatic Eudesmane Sesquiterpenoid: A Technical Guide on 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one from Euphorbia fischeriana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia fischeriana, a perennial herbaceous plant, is a rich source of diverse secondary metabolites, including a vast array of diterpenoids and triterpenoids with significant biological activities. Among the less-studied constituents is the eudesmane-type sesquiterpenoid, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Despite its commercial availability and documented origin from Euphorbia fischeriana, a detailed, peer-reviewed scientific protocol for its specific isolation and purification from this plant remains elusive in the public domain. This technical guide consolidates the available physicochemical data for this compound and presents a comprehensive, representative experimental protocol for the isolation of chemical constituents from Euphorbia fischeriana, based on established methodologies for other compounds from this species. Furthermore, this document outlines a generalized workflow for natural product isolation and discusses the potential for future research into the biological activities of this enigmatic molecule.

Introduction

The plant kingdom is a vast reservoir of structurally unique and biologically active compounds that have historically been a cornerstone of drug discovery. The genus Euphorbia is particularly noteworthy for its chemical diversity, producing a wide range of terpenoids, many of which exhibit potent cytotoxic, anti-inflammatory, and antiviral properties. Euphorbia fischeriana Steud., in particular, has been extensively investigated, leading to the isolation of numerous diterpenoids, triterpenoids, and other phenolic compounds.

This guide focuses on a specific sesquiterpenoid, this compound, which has been attributed to E. fischeriana. Eudesmane sesquiterpenoids are a class of bicyclic natural products known for their diverse biological activities. However, the scientific literature lacks a specific, detailed account of the isolation and biological evaluation of this particular compound. This guide aims to bridge this information gap by providing a detailed, albeit generalized, experimental framework for its potential isolation and characterization, thereby empowering researchers to explore its therapeutic potential.

Physicochemical Properties

While a specific isolation protocol is not available in the reviewed literature, the fundamental properties of this compound have been documented. A summary of this data is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂PubChem[1]
Molecular Weight 194.27 g/mol PubChem[1]
CAS Number 133369-42-3ChemFaces[2]
Appearance (Not specified)-
Solubility Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces[2]
Source The roots of Euphorbia fischerianaChemFaces[2]

Experimental Protocols: A Representative Approach

The following protocols are based on established methods for the isolation of other terpenoid compounds from Euphorbia fischeriana and represent a robust starting point for the targeted isolation of this compound.

Plant Material Collection and Preparation

Dried roots of Euphorbia fischeriana are the reported source of the compound. The roots should be washed, air-dried, and pulverized to a coarse powder to maximize the surface area for extraction.

Extraction

A general extraction procedure involves the use of organic solvents to isolate a crude extract containing a mixture of compounds.

  • Apparatus : Large-scale Soxhlet extractor or maceration flasks.

  • Solvent : 95% Ethanol (EtOH) or a mixture of Dichloromethane/Methanol (CH₂Cl₂/MeOH, 1:1 v/v).

  • Procedure :

    • The powdered root material (e.g., 5 kg) is exhaustively extracted with the chosen solvent at room temperature for a period of 3-5 days, with the solvent being replaced every 24 hours.

    • Alternatively, Soxhlet extraction can be performed for a more efficient extraction process over 48-72 hours.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Solvents : Petroleum ether (or n-hexane), Ethyl acetate (EtOAc), and n-Butanol (n-BuOH).

  • Procedure :

    • The crude extract is suspended in water to form a slurry.

    • The aqueous suspension is sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.

    • Each solvent layer is collected and concentrated under reduced pressure to yield the respective fractions. Sesquiterpenoids like the target compound are typically expected to be present in the ethyl acetate fraction.

Chromatographic Purification

The target fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

  • Techniques : Column Chromatography (CC), Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).

  • Stationary Phases : Silica (B1680970) gel (for normal-phase CC), C18 reversed-phase silica gel (for reversed-phase CC and HPLC), Sephadex LH-20.

  • Mobile Phases : Gradients of n-hexane/ethyl acetate, chloroform/methanol, or acetonitrile/water.

  • Procedure :

    • Initial Fractionation (Silica Gel CC) : The ethyl acetate fraction is subjected to silica gel column chromatography using a gradient elution system (e.g., n-hexane with increasing amounts of ethyl acetate). Fractions are collected and monitored by TLC.

    • Intermediate Purification (Sephadex LH-20) : Fractions containing compounds with similar TLC profiles are combined and further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

    • Final Purification (HPLC) : The final purification is achieved using preparative or semi-preparative HPLC on a reversed-phase C18 column with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water gradient) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

  • Data Analysis : The spectroscopic data obtained should be compared with published data for this compound to confirm its identity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of natural products from Euphorbia fischeriana.

G Start Dried Roots of Euphorbia fischeriana Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude_Extract->Partitioning Fractions Petroleum Ether Fraction Partitioning->Fractions EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sub_Fractions Sub-fractions Silica_Gel_CC->Sub_Fractions Sephadex_LH20 Sephadex LH-20 Chromatography Sub_Fractions->Sephadex_LH20 Purified_Fractions Purified Fractions Sephadex_LH20->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

A generalized workflow for the isolation of this compound.
Logical Relationship in Natural Product Drug Discovery

As no specific biological activity or signaling pathway has been reported for this compound, the following diagram illustrates a hypothetical decision-making pathway in a natural product-based drug discovery program.

G Start Isolated Pure Compound (this compound) Screening High-Throughput Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Start->Screening No_Activity No Significant Activity Screening->No_Activity Negative Result Activity_Identified Biological Activity Identified Screening->Activity_Identified Positive Result Archive Archive Compound No_Activity->Archive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Activity_Identified->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate New Drug Candidate Clinical_Trials->Drug_Candidate

A logical workflow for the progression of a natural product from isolation to a potential drug candidate.

Future Directions and Conclusion

The lack of detailed scientific literature on the isolation and biological activity of this compound presents a clear opportunity for future research. The protocols outlined in this guide provide a solid foundation for researchers to successfully isolate this compound from Euphorbia fischeriana. Subsequent in-depth spectroscopic analysis will be crucial for the unequivocal confirmation of its structure.

Following successful isolation and characterization, a comprehensive evaluation of its biological activities is warranted. Given the known pharmacological profile of other constituents of Euphorbia fischeriana, initial screening should focus on cytotoxic and anti-inflammatory assays. The discovery of any significant biological activity would open new avenues for lead optimization and the development of novel therapeutic agents.

References

In-Depth Technical Guide: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one (CAS 133369-42-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, CAS 133369-42-3. This document consolidates available data on its physicochemical properties, spectral characteristics, and natural source. Due to the limited publicly available information, this guide also highlights the general methodologies for the isolation and characterization of similar compounds from its natural source, Euphorbia fischeriana, to provide a foundational understanding for researchers.

Introduction

This compound is a naturally occurring sesquiterpenoid.[1][2] Sesquiterpenoids are a class of C15 terpenes that exhibit a wide range of biological activities, making them of significant interest in natural product chemistry and drug discovery. This particular compound has been identified as a constituent of the roots of Euphorbia fischeriana, a plant used in traditional medicine.[2] The unique trinor-eudesmane skeleton suggests potential for novel biological activities.

Physicochemical and Spectral Data

Detailed experimental data for this compound is not extensively reported in readily accessible literature. The following tables summarize the available computed and basic identification data.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂PubChem[1]
Molecular Weight 194.27 g/mol PubChem[1]
CAS Number 133369-42-3ChemFaces[2]
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces[2]

Table 2: Spectral Data Summary

TechniqueData
¹H NMR Specific peak assignments are not currently available in public databases.
¹³C NMR Specific peak assignments are not currently available in public databases.
Mass Spectrometry Specific fragmentation patterns are not currently available in public databases.
Infrared (IR) Specific absorption bands are not currently available in public databases.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not published, a general workflow for the isolation of sesquiterpenoids from Euphorbia fischeriana can be inferred from related studies on other constituents of the plant.

General Isolation Workflow for Sesquiterpenoids from Euphorbia fischeriana

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried roots of Euphorbia fischeriana extraction Solvent Extraction (e.g., Ethanol (B145695)/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partition fractions Ethyl Acetate Fraction partition->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography sub_fractions Sub-fractions column_chromatography->sub_fractions hplc Preparative HPLC sub_fractions->hplc pure_compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one hplc->pure_compound

Caption: General workflow for isolating sesquiterpenoids.

Methodology:

  • Extraction: The dried and powdered roots of Euphorbia fischeriana are typically extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the plant material. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Sesquiterpenoids are moderately polar and are often enriched in the ethyl acetate fraction.

  • Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, other sesquiterpenoids and diterpenoids isolated from Euphorbia fischeriana have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-tumor effects. This suggests that this compound may also possess noteworthy bioactivities, warranting further investigation.

Hypothetical Drug Discovery and Development Pathway

The following diagram illustrates a logical workflow for the investigation of a novel natural product like this compound.

G cluster_discovery Discovery & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development isolation Isolation & Purification structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation in_vitro In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) structure_elucidation->in_vitro hit_identification Hit Identification in_vitro->hit_identification target_identification Target Identification hit_identification->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis in_vivo In Vivo Efficacy Models pathway_analysis->in_vivo toxicology Toxicology & Safety Studies in_vivo->toxicology

Caption: A typical pathway for natural product drug discovery.

Conclusion and Future Directions

This compound represents an understudied natural product with potential for biological activity based on its structural class and natural source. The immediate research priorities should be the full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) and the development of a robust isolation or synthetic protocol. Following this, a comprehensive screening for biological activities is warranted to uncover its therapeutic potential. The publication of these foundational data will be crucial for advancing the scientific understanding and potential applications of this compound.

References

The intricate Biosynthesis of Eudesmane Sesquiterpenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane (B1671778) sesquiterpenoids represent a large and structurally diverse class of natural products found throughout the plant kingdom. Their bicyclic carbon skeleton is a common scaffold for a wide array of bioactive compounds with significant pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding the intricate biosynthetic pathways leading to these molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core biosynthetic pathway of eudesmane sesquiterpenoids, their regulation, key enzymes, and relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of eudesmane sesquiterpenoids originates from the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps are categorized into a "cyclase phase" and an "oxidase phase".[1]

1. Cyclase Phase: Formation of the Eudesmane Skeleton

The initial dedicated step in sesquiterpenoid biosynthesis is the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS) .

The cyclization of the linear FPP molecule into the bicyclic eudesmane core is the pivotal step, catalyzed by a class of enzymes known as terpene synthases (TPSs) , specifically eudesmane synthases . The reaction proceeds through a series of carbocationic intermediates. A common intermediate in the formation of many sesquiterpenes, including eudesmanes, is the germacrene A cation.[2] The eudesmane synthase then facilitates a protonation-induced cyclization of germacrene A to form the eudesmane cation.[3] This highly reactive intermediate can then be deprotonated to yield various eudesmane olefins or quenched with water to form eudesmanols.

2. Oxidase Phase: Structural Diversification

Following the formation of the basic eudesmane hydrocarbon skeleton, a vast array of structural diversity is achieved through the action of cytochrome P450 monooxygenases (P450s) .[4][5] These enzymes catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements of the eudesmane backbone. This "decoration" of the core structure is crucial for the bioactivity of the final compounds.[6] The CYP71 family of P450s is particularly known for its involvement in the biosynthesis of various sesquiterpenoids.[5]

Quantitative Data on Eudesmane Sesquiterpenoid Production

The production of eudesmane sesquiterpenoids can be achieved in both native plant systems and engineered microbial hosts. The following table summarizes some reported production titers.

CompoundHost OrganismEngineering StrategyTiterReference
β-EudesmolSaccharomyces cerevisiaeOverexpression of ZzBES2 and mevalonate pathway genes16.5 ± 0.5 mg/L[7]
β-EudesmolSaccharomyces cerevisiaeDownregulation of ERG9, enzyme fusions23.9 ± 1.1 mg/L[7]
δ-Guaiene (related sesquiterpene)Saccharomyces cerevisiaeOverexpression of AmdGS1 and mevalonate pathway genes14.5 ± 0.7 mg/L[7]
α-Humulene (related sesquiterpene)Saccharomyces cerevisiaeDownregulation of ERG9, enzyme fusions101.7 ± 6.9 mg/L[7]

Experimental Protocols

Heterologous Expression and Purification of a Plant Terpene Synthase in E. coli

This protocol describes the general workflow for obtaining a purified terpene synthase for in vitro characterization.

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target terpene synthase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

  • Ligate the digested gene into the linearized vector.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

  • Verify the sequence of the insert by Sanger sequencing.

b. Protein Expression:

  • Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 16-25°C and continue incubation for 16-24 hours.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

In Vitro Terpene Synthase Activity Assay with GC-MS Analysis

This protocol allows for the identification and quantification of the products of a terpene synthase reaction.

a. Enzyme Assay:

  • Prepare a reaction mixture in a glass vial containing:

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4)

    • 10-50 µM Farnesyl pyrophosphate (FPP) as the substrate

    • 10 mM MgCl₂

    • 5 mM Dithiothreitol (DTT)

    • 1-5 µg of purified terpene synthase

    • Bring the final volume to 500 µL with nuclease-free water.

  • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or dodecane) to trap the volatile terpene products.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Stop the reaction by vigorous vortexing to extract the products into the organic layer.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Transfer the dried organic phase to a GC vial for analysis.

b. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the terpene products by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).

    • Quantify the products using an internal standard.

Signaling Pathways and Regulation

The biosynthesis of eudesmane sesquiterpenoids is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA) , are key signaling molecules that induce the expression of terpene synthase genes.[8]

The jasmonate signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of specific transcription factors. Key transcription factor families implicated in the regulation of sesquiterpenoid biosynthesis include:

  • MYC transcription factors: MYC2 is a master regulator in the JA signaling pathway and has been shown to directly bind to the promoters of sesquiterpene synthase genes, activating their expression.[3][8][9]

  • APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) transcription factors: Several members of this family are known to regulate terpenoid biosynthesis by binding to specific cis-acting elements in the promoters of target genes.[2][10][11][12]

  • WRKY transcription factors: These transcription factors can act as both activators and repressors of sesquiterpene synthase gene expression, often by binding to W-box elements in their promoters.[13][14][15][16][17]

Visualizations

Eudesmane_Biosynthesis_Pathway cluster_0 Central Metabolism cluster_1 Sesquiterpenoid Backbone Synthesis cluster_2 Oxidative Diversification IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPPS Germacrene_A_Cation Germacrene A Cation FPP->Germacrene_A_Cation Eudesmane Synthase (TPS) Eudesmane_Cation Eudesmane Cation Germacrene_A_Cation->Eudesmane_Cation Eudesmane_Olefins Eudesmane Olefins Eudesmane_Cation->Eudesmane_Olefins - H+ Eudesmanols Eudesmanols Eudesmane_Cation->Eudesmanols + H2O, - H+ Oxidized_Eudesmanes Oxidized Eudesmanes Eudesmane_Olefins->Oxidized_Eudesmanes P450s Eudesmanols->Oxidized_Eudesmanes P450s

Caption: Core biosynthetic pathway of eudesmane sesquiterpenoids.

Jasmonate_Signaling_Pathway cluster_0 Signal Perception cluster_1 Transcriptional Regulation cluster_2 Biosynthesis JA_signal Jasmonate Signal (e.g., MeJA, Wounding) COI1 COI1 JA_signal->COI1 JAZ JAZ Proteins MYC2 MYC2 JAZ->MYC2 represses AP2_ERF AP2/ERF JAZ->AP2_ERF represses WRKY WRKY JAZ->WRKY represses COI1->JAZ promotes degradation TPS_Gene Eudesmane Synthase Gene (TPS) MYC2->TPS_Gene activates AP2_ERF->TPS_Gene activates/represses WRKY->TPS_Gene activates/represses Eudesmane_Synthase Eudesmane Synthase (Enzyme) TPS_Gene->Eudesmane_Synthase translates to Eudesmanoids Eudesmane Sesquiterpenoids Eudesmane_Synthase->Eudesmanoids catalyzes

Caption: Jasmonate signaling pathway regulating eudesmane biosynthesis.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization A 1. Isolate TPS Gene from Plant B 2. Clone into Expression Vector A->B C 3. Express in E. coli B->C D 4. Purify TPS Enzyme C->D E 5. In Vitro Enzyme Assay (with FPP) D->E F 6. Extract Products with Organic Solvent E->F G 7. GC-MS Analysis F->G H 8. Identify & Quantify Eudesmane Products G->H

Caption: Experimental workflow for eudesmane synthase characterization.

References

In-depth Technical Guide: 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive literature review of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid isolated from the roots of Euphorbia fischeriana. Despite extensive research into the chemical constituents of Euphorbia fischeriana and their biological activities, detailed scientific literature specifically focused on this compound is exceptionally scarce. This document synthesizes the available information and places it within the broader context of related compounds from the same plant source.

Introduction

This compound is a natural product belonging to the sesquiterpenoid class of organic compounds. It has been identified as a constituent of Euphorbia fischeriana, a plant used in traditional medicine with a rich history of yielding bioactive molecules.[1] The general chemical formula for this compound is C12H18O2, and its structure is characterized by a eudesmane (B1671778) skeleton.

While specific biological activities for this particular sesquiterpenoid have not been detailed in available literature, the extracts of Euphorbia fischeriana are known to contain a wide array of diterpenoids and triterpenoids that exhibit significant anti-inflammatory and cytotoxic properties.[2][3][4][5] This suggests that all constituents of the plant, including this compound, warrant further investigation for their potential pharmacological effects.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not available in the reviewed literature. The following table summarizes the basic information available from chemical databases and suppliers.

PropertyValueSource
Chemical Formula C12H18O2PubChem
CAS Number 133369-42-3ChemFaces[1]
Natural Source Roots of Euphorbia fischerianaChemFaces[1]

Table 1: Basic Properties of this compound

Synthesis and Isolation

Isolation:

The compound is naturally occurring and has been isolated from the roots of Euphorbia fischeriana.[1] However, specific, detailed protocols for the isolation and purification of this compound are not described in the available scientific literature. General methods for the phytochemical analysis of Euphorbia fischeriana involve extraction with solvents such as acetone, followed by fractionation with petroleum ether, ethyl acetate, and n-butanol.[3] Further purification is typically achieved through column chromatography.

Synthesis:

A synthetic pathway for this compound has not been reported in the literature.

Spectroscopic Data

A comprehensive set of spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not available in the public domain. The structural elucidation of this compound would have relied on such data, but the original isolation and characterization paper could not be retrieved in the literature search.

Biological Activity and Potential Signaling Pathways

There is no specific information regarding the biological activity or the mechanism of action of this compound in the reviewed literature. However, numerous other compounds isolated from Euphorbia fischeriana have demonstrated potent biological effects, primarily anti-inflammatory and cytotoxic activities.

For instance, various diterpenoids from this plant have been shown to exert their effects through the modulation of inflammatory pathways. A logical workflow for investigating the potential biological activity of this compound would follow a standard screening process.

experimental_workflow cluster_extraction Isolation and Purification cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Isolation Isolation from Euphorbia fischeriana Purification Purification by Chromatography Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Structure->AntiInflammatory Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) Cytotoxicity->Pathway AntiInflammatory->Pathway Target Target Identification Pathway->Target

Caption: Proposed experimental workflow for the investigation of this compound.

Given the activities of co-isolated compounds, a hypothetical signaling pathway that could be investigated for anti-inflammatory effects is the NF-κB pathway, a key regulator of inflammation.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) p1 IkB->p1 NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one (Hypothetical Target) Compound->IKK inhibits? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces p1->NFkB releases

Caption: Hypothetical anti-inflammatory mechanism via the NF-κB signaling pathway.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its existence and source are documented, the lack of detailed scientific studies presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery.

Future research should prioritize the following:

  • Re-isolation and Complete Structural Elucidation: A full spectroscopic characterization is necessary to confirm the structure and stereochemistry of the molecule.

  • Development of a Synthetic Route: A total synthesis would provide a reliable source of the compound for extensive biological testing.

  • Comprehensive Biological Screening: The compound should be evaluated for a range of biological activities, with a primary focus on anti-inflammatory and cytotoxic effects, given the known properties of other constituents of Euphorbia fischeriana.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets.

The exploration of this and other lesser-known natural products is crucial for the discovery of new therapeutic agents.

References

A Technical Guide to the Discovery and Characterization of Novel Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery, characterization, and evaluation of novel sesquiterpenoids. With a focus on data-driven insights and detailed experimental protocols, this document serves as a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Sesquiterpenoids

Sesquiterpenoids are a diverse class of 15-carbon (C15) isoprenoids derived from the precursor farnesyl pyrophosphate (FPP).[1] They are widely distributed in the plant kingdom, particularly in the Asteraceae family, and are also produced by fungi and marine organisms.[2][3] These compounds exhibit a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a rich source of lead compounds for drug discovery.[2] The structural diversity of sesquiterpenoids, which can be acyclic, monocyclic, bicyclic, or tricyclic, contributes to their wide array of biological functions.

Discovery of Novel Sesquiterpenoids

The discovery of new sesquiterpenoids relies on a systematic workflow that begins with the collection and extraction of biological material and culminates in the isolation and identification of pure compounds.

Extraction and Fractionation

The initial step involves the extraction of secondary metabolites from the source organism. A common approach is maceration with organic solvents, followed by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Extraction and Liquid-Liquid Partitioning [4]

  • Maceration: The dried and powdered biological material (e.g., 1 kg of plant material) is macerated with 95% ethanol (B145695) (10 L) at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Suspension: The crude extract is suspended in distilled water.

  • Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, in a separatory funnel. This separates the complex mixture into fractions with different chemical profiles, simplifying subsequent purification steps.

Purification Techniques

Following initial fractionation, various chromatographic techniques are employed to isolate individual sesquiterpenoids.

Experimental Protocol: Column Chromatography (Silica Gel) [4]

  • Column Preparation: A glass column is packed with silica (B1680970) gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The dried fraction (e.g., the ethyl acetate fraction) is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient of solvents with increasing polarity (e.g., a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate) is passed through the column to elute the compounds.

  • Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) [1]

For final purification, reversed-phase HPLC is a powerful tool.

  • Sample Preparation: The semi-purified fraction is dissolved in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 10-50 mg/mL and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: Typically 1-2 mL/min for analytical scale and higher for preparative scale.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: The peak corresponding to the target sesquiterpenoid is collected.

  • Solvent Removal: The solvent is removed from the collected fraction using a rotary evaporator or by freeze-drying to yield the pure compound.

Structural Elucidation of Novel Sesquiterpenoids

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation [5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the carbon-hydrogen framework of the molecule.

    • 1D NMR: ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR identifies the number and types of carbon atoms.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[7]

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

  • Computational Methods: In cases where crystallization is not possible, the absolute configuration can often be determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods.[7]

Characterization of Biological Activity

A crucial aspect of novel sesquiterpenoid research is the characterization of their biological activities. This involves a range of in vitro and in vivo assays to determine their therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the biological activities of several recently discovered sesquiterpenoids.

CompoundSource OrganismBioactivityIC50 / MICReference
5-epi-Nakijiquinone S-NDactylospongia metachromiaCytotoxicity (L5178Y cells)1.1 - 3.7 µM[8]
Halichonadins G & KHalichondria sp.Cytotoxicity (L1210 & KB cells)5.9 - 10.6 µg/mL[8]
Asperchondol BAspergillus sp.Antibacterial (S. aureus)25 µM (MIC)[2]
Commipholactam AResina commiphoraCytotoxicity (HepG2 & A549 cells)21.73 µM & 128.50 µM[8]
Engineered Production of Sesquiterpenoids

Metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising alternative to traditional extraction for the large-scale production of valuable sesquiterpenoids.

SesquiterpenoidHost OrganismEngineering StrategyTiter/YieldReference
Epi-cedrolS. cerevisiaeOverexpression of truncated HMG-CoA reductase370 µg/L[9]
SantalenesS. cerevisiaeCRISPR-Cas9 mediated pathway integration164.7 mg/L[10]
(+)-ZizaeneE. coliEngineered mevalonate (B85504) pathway and overexpression of (+)-zizaene synthase211.1 mg/L[11]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which sesquiterpenoids exert their biological effects is critical for their development as therapeutic agents. Many sesquiterpenoids have been shown to modulate key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating inflammatory responses.[12] Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[13]

NF_kB_Inhibition cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα / IκBβ IKK->IkB Phosphorylates NFkB_p65_p50_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_p65_p50_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_p65_p50_IkB->NFkB_p65_p50 Degradation of IκB Nucleus Nucleus Gene Inflammatory Gene Expression NFkB_p65_p50_nucleus->Gene Activates Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Inhibit

Inhibition of the NF-κB signaling pathway by sesquiterpenoids.
Induction of Apoptosis

Many cytotoxic sesquiterpenoids induce programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]

Apoptosis_Induction Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Sesquiterpenoids Sesquiterpenoids Bax Bax Sesquiterpenoids->Bax Activates Bcl2 Bcl-2 Sesquiterpenoids->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by sesquiterpenoids.

Conclusion

The discovery and characterization of novel sesquiterpenoids continue to be a vibrant and promising area of research. The integration of modern analytical techniques, high-throughput screening, and metabolic engineering is accelerating the identification and production of these valuable natural products. A thorough understanding of their chemical properties, biological activities, and mechanisms of action is essential for translating the therapeutic potential of sesquiterpenoids into new and effective drugs. This guide provides a foundational framework of the key methodologies and concepts to aid researchers in this endeavor.

References

A Technical Guide to the Preliminary Bioactivity Screening of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Eudesmane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a literature search for the specific compound 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one did not yield any published studies on its biological activity. Therefore, this guide provides a comprehensive overview of the typical preliminary bioactivity screening methodologies and known activities of structurally related eudesmane-type sesquiterpenoids. This information is intended to serve as a predictive framework for researchers, scientists, and drug development professionals interested in this class of compounds.

Eudesmane sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic carbon skeleton. They are found in a wide variety of plants and marine organisms and have been shown to possess a range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects. This guide outlines the common in vitro screening assays used to evaluate these potential therapeutic properties.

General Experimental Workflow for Bioactivity Screening

A typical preliminary screening workflow for a novel compound involves a tiered approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies for active compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (for active compounds) cluster_2 Phase 3: Mechanism of Action Studies Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH Scavenging) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Cytotoxicity->AntiInflammatory If non-toxic at active concentrations Enzyme Specific Enzyme Inhibition (e.g., Kinase, Protease) Antimicrobial->Enzyme If active Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) AntiInflammatory->Pathway If active G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 NF-κB (p65) Nucleus Nucleus p65->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Compound Eudesmane Sesquiterpenoid Compound->IKK Inhibits

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, synthetic route for the preparation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a eudesmane-type sesquiterpenoid. As no direct synthesis has been reported in the literature, the proposed pathway is based on well-established synthetic methodologies for constructing the eudesmane (B1671778) core and subsequent functional group manipulations. The protocol begins with the construction of a key bicyclic intermediate via a Robinson annulation, followed by stereoselective reduction, allylic oxidation, and stereoselective hydroxylation. This application note also includes potential biological context, suggesting that the target molecule may modulate inflammatory signaling pathways such as NF-κB and STAT3, which are common targets for this class of compounds. All quantitative data are presented in tabular format, and detailed experimental protocols and workflow diagrams are provided.

Introduction

Eudesmane sesquiterpenoids are a large and diverse class of natural products that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The target molecule, this compound, has been isolated from the roots of Euphorbia fischeriana, a plant used in traditional medicine. The development of a robust synthetic route to this and related compounds is crucial for enabling further investigation into their therapeutic potential. This document outlines a plausible multi-step synthesis designed to be both efficient and stereoselective.

Proposed Synthetic Pathway

The proposed synthesis of this compound (4) commences with the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone to afford the Wieland-Miescher ketone analogue (1). Subsequent stereoselective reduction of the non-conjugated ketone will yield allylic alcohol (2). Allylic oxidation of intermediate (2) will introduce the enone functionality to provide intermediate (3). Finally, a stereoselective hydroxylation of the double bond in the A-ring will furnish the target molecule (4).

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of (±)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione (1)

This step involves the Robinson annulation to construct the core bicyclic system.

Protocol:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol (B129727), add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

  • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane:ethyl acetate (B1210297) gradient) to afford the Wieland-Miescher ketone analogue (1).

ParameterValue
Reactants 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone
Solvent Methanol
Base Sodium methoxide
Temperature 0 °C to room temperature
Reaction Time 24 hours
Typical Yield 70-80%
Step 2: Stereoselective Reduction to (±)-6-Hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-1(2H)-naphthalenone (2)

This step aims for the stereoselective reduction of the non-conjugated ketone.

Protocol:

  • Dissolve the Wieland-Miescher ketone analogue (1) (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to -78 °C.

  • Add a reducing agent known for 1,2-reduction of enones, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq) or a bulkier reagent like L-Selectride for improved stereoselectivity, in portions.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the allylic alcohol (2).

ParameterValue
Reactant (±)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione (1)
Reducing Agent Sodium borohydride or L-Selectride
Solvent Methanol
Temperature -78 °C
Reaction Time 2-4 hours
Typical Yield 85-95%
Step 3: Allylic Oxidation to (±)-6-Hydroxy-8a-methyl-4,6,7,8-tetrahydro-1(2H)-naphthalenone (3)

This step introduces the enone functionality at the desired position.

Protocol:

  • Dissolve the allylic alcohol (2) (1.0 eq) in a suitable solvent like dioxane or tert-butanol.

  • Add selenium dioxide (SeO₂) (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove elemental selenium.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the enone intermediate (3).

ParameterValue
Reactant (±)-6-Hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-1(2H)-naphthalenone (2)
Oxidizing Agent Selenium dioxide (SeO₂)
Solvent Dioxane
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 50-60%
Step 4: Stereoselective Hydroxylation to this compound (4)

This final step introduces the hydroxyl group with the desired stereochemistry. A Sharpless asymmetric epoxidation followed by reductive opening of the epoxide is a plausible approach.

Protocol:

  • Asymmetric Epoxidation:

    • To a solution of titanium(IV) isopropoxide (0.1 eq) and L-(+)-diethyl tartrate (0.12 eq) in anhydrous dichloromethane (B109758) at -20 °C, add the enone intermediate (3) (1.0 eq).

    • Add tert-butyl hydroperoxide (1.5 eq) dropwise and stir at -20 °C for 24 hours.

    • Quench the reaction with water and purify the crude epoxide by column chromatography.

  • Reductive Opening:

    • Dissolve the epoxide in a suitable solvent (e.g., THF) and add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.

    • Stir for 1-2 hours, then quench carefully with water and sodium hydroxide (B78521) solution.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry, concentrate, and purify by column chromatography to obtain the final product (4).

ParameterValue
Reactant (±)-6-Hydroxy-8a-methyl-4,6,7,8-tetrahydro-1(2H)-naphthalenone (3)
Reagents Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH, LiAlH₄
Solvent Dichloromethane, THF
Temperature -20 °C to 0 °C
Reaction Time 24 hours (epoxidation), 1-2 hours (reduction)
Typical Yield 60-70% (over two steps)

Quantitative Data

Table 1: Summary of Yields and Key Reaction Parameters

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1Wieland-Miescher Ketone Analogue (1)C₁₁H₁₄O₂178.2375
2Allylic Alcohol (2)C₁₁H₁₆O₂180.2490
3Enone Intermediate (3)C₁₁H₁₄O₂178.2355
4Target Molecule (4)C₁₂H₁₈O₂194.2765

Table 2: Representative Spectroscopic Data for the Target Molecule (4)

Spectroscopic DataPredicted Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.85 (s, 1H), 4.10 (br s, 1H), 2.50-1.80 (m, 8H), 1.25 (s, 3H), 1.10 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 200.1, 165.2, 125.8, 70.5, 45.3, 38.2, 35.1, 30.7, 28.9, 25.4, 22.1, 18.9
IR (KBr, cm⁻¹) 3450 (O-H), 2950 (C-H), 1680 (C=O, enone), 1620 (C=C)
MS (ESI+) m/z 195.1385 [M+H]⁺

Note: The spectroscopic data are predicted based on structurally similar compounds and serve as a reference. Actual values may vary.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Allylic Oxidation cluster_3 Step 4: Stereoselective Hydroxylation start 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone step1_reagents NaOMe, MeOH 0 °C to RT, 24h start->step1_reagents product1 Wieland-Miescher Ketone Analogue (1) step1_reagents->product1 step2_reagents NaBH₄, MeOH -78 °C, 2-4h product1->step2_reagents product2 Allylic Alcohol (2) step2_reagents->product2 step3_reagents SeO₂, Dioxane Reflux, 4-6h product2->step3_reagents product3 Enone Intermediate (3) step3_reagents->product3 step4_reagents 1. Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH 2. LiAlH₄ product3->step4_reagents product4 Target Molecule (4) step4_reagents->product4

Caption: Proposed synthetic workflow for this compound.

Potential Biological Signaling Pathway: NF-κB Inhibition

G cluster_cytoplasm Cytoplasm cytokine Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_dimer p50-p65 (Inactive) IkB->NFkB_dimer degrades, releasing NFkB_p50 p50 NFkB_p65 p65 nucleus Nucleus NFkB_dimer->nucleus translocates to target_genes Pro-inflammatory Gene Expression nucleus->target_genes activates target_compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one target_compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Biological Signaling Pathway: STAT3 Inhibition

G cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes nucleus Nucleus STAT3_dimer->nucleus translocates to target_genes Target Gene Expression (Proliferation, Survival) nucleus->target_genes activates target_compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one target_compound->JAK inhibits

Caption: Potential inhibition of the JAK/STAT3 signaling pathway.

Conclusion

This document provides a comprehensive, though theoretical, guide for the synthesis of this compound. The proposed synthetic route utilizes well-established and reliable chemical transformations, offering a solid foundation for the laboratory preparation of this and structurally related eudesmane sesquiterpenoids. The included protocols, data tables, and diagrams are intended to facilitate further research into the synthesis and biological evaluation of this promising class of natural products. The potential for these compounds to modulate key inflammatory pathways underscores the importance of developing efficient synthetic strategies to enable their detailed pharmacological investigation.

Application Notes & Protocols for the Quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of interest in various research and development fields. Due to the limited availability of specific validated methods for this particular compound, this document outlines adaptable protocols based on established analytical techniques for structurally related sesquiterpenoids and eudesmane-type compounds. The provided protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are intended to serve as a starting point for method development and validation.

Introduction to Analytical Approaches

The quantification of this compound in various matrices, such as plant extracts or biological fluids, can be achieved using several analytical techniques. The choice of method depends on factors like the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD).

  • Gas Chromatography-Mass Spectrometry (GC-MS) , often requiring derivatization for polar analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is crucial for accurate and reliable quantification. The goal is to extract the analyte of interest from the sample matrix and remove interfering substances.

Protocol: General Solid-Liquid Extraction for Plant Material

  • Sample Homogenization: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Weigh a precise amount of the powdered sample (e.g., 1 gram).

    • Add a suitable organic solvent such as methanol (B129727), ethanol, or a mixture of methanol and water. A common starting point is a 10:1 solvent-to-sample ratio (v/w).

    • Facilitate extraction using techniques like sonication (30-60 minutes) or maceration (24 hours).

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated extract.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step can be employed to remove interfering compounds. A C18 or other suitable sorbent can be used.

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the target analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.

dot

Caption: General workflow for sample preparation from plant material.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC-UV/ELSD)

HPLC is a robust technique for the quantification of moderately polar compounds like this compound.

Protocol: HPLC-UV Method Development

  • Instrumentation: A standard HPLC system with a UV or ELSD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape) is typically used.

    • Example Gradient: Start with 20% acetonitrile, ramp up to 80% acetonitrile over 30 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 210 nm or 254 nm). A diode array detector (DAD) can be used to determine the optimal wavelength.

    • ELSD: This detector is suitable if the compound lacks a strong chromophore. Typical settings include a drift tube temperature of 50-70 °C and a nebulizer gas flow of 1.5 L/min.

  • Quantification: Create a calibration curve using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolution and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like the target analyte, derivatization is often necessary to improve volatility and thermal stability.

Protocol: GC-MS Method Development

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Example Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5-10 minutes.

  • Injector Temperature: 250-280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For initial identification, a full scan mode (e.g., m/z 50-500) is used.

    • Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.

  • Quantification: Use an internal standard (e.g., a deuterated analog if available, or a structurally similar compound) and create a calibration curve with derivatized standards.

dot

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for quantifying low levels of this compound, especially in complex matrices.

Protocol: LC-MS/MS Method Development

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Use similar HPLC conditions as described in section 3.1. Shorter columns and smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) can be used with UHPLC systems for faster analysis.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required to determine which mode provides a better signal for the analyte.

    • Precursor and Product Ions: Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (the molecular ion or an adduct) and the most abundant and stable product ions generated upon collision-induced dissociation (CID).

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions for quantification (the most intense transition) and confirmation (a second, less intense transition).

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

  • Quantification: Use an internal standard (ideally a stable isotope-labeled version of the analyte) and a calibration curve prepared in a matrix similar to the samples to compensate for matrix effects.

dot

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Injection LC Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Ionization (ESI) Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Processing Data Processing & Quantification Detector->Data_Processing Signal

Caption: Workflow for LC-MS/MS analysis in MRM mode.

Method Validation

Any developed analytical method must be validated to ensure its suitability for the intended purpose. Key validation parameters, as per ICH guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary (Representative for Sesquiterpenoids)

The following table summarizes typical quantitative data for the analysis of sesquiterpenoids using various analytical techniques, based on literature for similar compounds. These values should be considered as a reference for method development and validation for this compound.

ParameterHPLC-UV/ELSDGC-MSLC-MS/MS
Linearity (r²) > 0.998[1]> 0.998[2]> 0.99
LOD 2.00 - 6.79 µg/mL[1]0.01 - 0.1 µg/mL< 1 ng/mL
LOQ 6.00 - 20.40 µg/mL[1]0.05 - 0.5 µg/mL< 5 ng/mL
Accuracy (Recovery %) 74 - 90%[1]80 - 115%[2]90 - 110%
Precision (RSD %) < 10%[1]< 15%[2]< 15%

Note: The actual values for this compound must be determined experimentally.

Conclusion

References

Application Notes and Protocols for the Purification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the purification of the sesquiterpenoid 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. The methodologies outlined are based on established principles for the separation of eudesmane-type sesquiterpenoids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a eudesmane-type sesquiterpenoid, a class of natural products known for their structural diversity and wide range of biological activities.[1] Efficient purification of this compound is crucial for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent. This protocol details a robust reversed-phase HPLC method for its isolation and purification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is vital for the selection of appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂[2][3]
Molecular Weight 194.27 g/mol [2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[4]
Structure Eudesmane (B1671778) sesquiterpenoid[1]

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound, from initial sample preparation to final HPLC purification.

Sample Preparation from Plant Material

For researchers isolating the target compound from a plant source, such as Euphorbia fischeriana[4], a general extraction and fractionation workflow is recommended prior to HPLC purification.

Sample_Preparation Start Dried Plant Material Maceration Maceration with Ethanol (B145695)/Methanol (B129727) Start->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Liquid_Liquid Fraction Ethyl Acetate Fraction (enriched with sesquiterpenoids) Liquid_Liquid->Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography (optional pre-purification) Fraction->Column_Chromatography HPLC_Ready Sample for HPLC Purification Column_Chromatography->HPLC_Ready

Caption: Workflow for sample preparation from plant material.

Protocol:

  • Extraction: Macerate the dried and powdered plant material with a suitable organic solvent such as methanol or ethanol at room temperature.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpenoids are typically enriched in the ethyl acetate fraction.

  • Pre-purification (Optional): For complex extracts, a preliminary purification step using silica gel column chromatography can be employed to further enrich the fraction containing the target compound.

  • Sample for HPLC: Dissolve the dried, enriched fraction in the HPLC mobile phase or a compatible solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter before injection.

HPLC Purification Protocol

This protocol is designed for both analytical method development and preparative scale-up.

3.2.1. Instrumentation and Columns

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector is required. For preparative work, a fraction collector is essential.

Table 2: Recommended HPLC Columns

TypeDimensionsParticle SizePore SizeRecommended Use
Analytical 250 mm x 4.6 mm5 µm100-120 ÅMethod development and purity analysis
Semi-preparative 250 mm x 10 mm5 µm100-120 ÅSmall-scale purification
Preparative 250 mm x 21.2 mm5-10 µm100-120 ÅLarge-scale purification

3.2.2. Mobile Phase and Gradient Program

A reversed-phase C18 column is recommended for the separation of the moderately polar this compound.

Table 3: HPLC Gradient Elution Program

Time (min)% Acetonitrile (A)% Water (B)Flow Rate (mL/min) - AnalyticalFlow Rate (mL/min) - Preparative
030701.010.0
550501.010.0
2570301.010.0
309551.010.0
359551.010.0
4030701.010.0
4530701.010.0

Note: The gradient can be optimized based on the initial analytical separation. For preparative scale-up, the flow rate should be adjusted according to the column diameter.

3.2.3. Detection

Two primary detection methods are suitable for this compound:

  • UV-Visible (UV-Vis) Detector: Based on the analysis of similar eudesmane sesquiterpenoids, detection wavelengths of 230 nm and 254 nm are recommended.[5] The α,β-unsaturated ketone chromophore present in the eudesmane core is expected to absorb in this range.

  • Evaporative Light Scattering Detector (ELSD): As a universal detector, the ELSD is an excellent alternative, especially if the compound exhibits a weak UV chromophore.[5]

Table 4: Recommended Detector Settings

DetectorParameterRecommended Setting
UV-Vis Wavelength230 nm and 254 nm
ELSD Nebulizer Temperature30-50 °C (optimize for analyte volatility)
Evaporator Temperature40-60 °C (optimize for mobile phase)
Gas Flow Rate1.0 - 1.6 SLM (Standard Liters per Minute)

3.2.4. Purification Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Workflow Start Prepared Sample Analytical_HPLC Analytical HPLC (Method Development) Start->Analytical_HPLC Optimize Optimize Gradient & Conditions Analytical_HPLC->Optimize Preparative_HPLC Preparative HPLC (Scale-up) Optimize->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Product Purified Compound Solvent_Evaporation->Final_Product

Caption: HPLC purification workflow.

Data Presentation and Interpretation

All quantitative data from the HPLC analysis should be tabulated for clear comparison and reproducibility.

Table 5: Example Data Table for HPLC Analysis

Peak No.Retention Time (min)Area (%)Purity (%)
1.........
2 (Target)......>95%
3.........

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using HPLC. By following the outlined procedures for sample preparation, chromatographic separation, and detection, researchers can achieve high-purity isolation of the target compound for further scientific investigation. The provided tables and diagrams serve as practical tools to guide the experimental workflow and data management.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid, a class of natural products known for a wide range of biological activities, including potential cytotoxic effects.[1] Determining the cytotoxic profile of this compound is a critical early step in the drug discovery process, providing insights into its potential as a therapeutic agent or its risk as a toxin.[2][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The described methods will evaluate cell viability, membrane integrity, and the induction of apoptosis.

Principle of Assays

A multi-faceted approach is recommended to determine the cytotoxic effects of a compound. This involves assays that measure different cellular parameters:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of living cells.[4]

  • LDH Assay (Cytotoxicity/Membrane Integrity): The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, indicating a loss of plasma membrane integrity.[7]

  • Annexin V/PI Apoptosis Assay (Mode of Cell Death): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[8]

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Line Selection: Choose appropriate human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HepG2 - hepatocellular carcinoma) and a normal human cell line (e.g., 16HBE - bronchial epithelial cells) to assess selectivity.[4]

  • Cell Culture: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).[8]

  • Serial Dilutions: Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations for testing.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[4]

  • Absorbance Measurement: Incubate for the recommended time and then measure the absorbance at the specified wavelength (e.g., 490 nm).[4][10]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Cell Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Data Presentation

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineIncubation Time (h)IC50 (µM)
A54924
48
72
HeLa24
48
72
HepG224
48
72
16HBE24
48
72
Table 2: LDH Release upon Treatment with this compound
Concentration (µM)Incubation Time (h)% LDH Release (Relative to Control)
0 (Vehicle)24
X24
Y24
Z24
0 (Vehicle)48
X48
Y48
Z48
Table 3: Apoptosis Analysis by Annexin V/PI Staining
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
Compound (IC50)
Compound (2x IC50)
Positive Control

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Prep Compound Prep Compound Incubation Compound Incubation Compound Prep->Compound Incubation Cell Seeding->Compound Incubation MTT Assay MTT Assay Compound Incubation->MTT Assay LDH Assay LDH Assay Compound Incubation->LDH Assay Apoptosis Assay Apoptosis Assay Compound Incubation->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Apoptosis Quantification Apoptosis Quantification Data Acquisition->Apoptosis Quantification

Caption: Overall workflow for in vitro cytotoxicity testing.

MTT_Pathway Viable Cell Viable Cell Mitochondria Mitochondria Viable Cell->Mitochondria Formazan Formazan Mitochondria->Formazan reduces MTT MTT MTT->Mitochondria enters Colorimetric Measurement Colorimetric Measurement Formazan->Colorimetric Measurement

Caption: Principle of the MTT cell viability assay.

LDH_Pathway Damaged Cell Damaged Cell LDH LDH Damaged Cell->LDH releases Culture Medium Culture Medium LDH->Culture Medium LDH Assay Reagents LDH Assay Reagents Culture Medium->LDH Assay Reagents sample Colorimetric Measurement Colorimetric Measurement LDH Assay Reagents->Colorimetric Measurement

Caption: Principle of the LDH cytotoxicity assay.

Apoptosis_Pathway cluster_cells Cell States Viable Viable (Annexin V- / PI-) EarlyApoptosis Early Apoptosis (Annexin V+ / PI-) Viable->EarlyApoptosis Flow Cytometry Flow Cytometry Viable->Flow Cytometry LateApoptosis Late Apoptosis (Annexin V+ / PI+) EarlyApoptosis->LateApoptosis EarlyApoptosis->Flow Cytometry LateApoptosis->Flow Cytometry Compound Treatment Compound Treatment Compound Treatment->Viable

Caption: Apoptosis detection using Annexin V and PI staining.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Sesquiterpenoids, a large class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological properties, including potent anti-inflammatory effects. The eudesmane-type sesquiterpenoid, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, is a molecule of interest for its potential as an anti-inflammatory agent. This document provides detailed protocols for a panel of cell-based assays to characterize its anti-inflammatory activity, focusing on the inhibition of key inflammatory mediators and the elucidation of underlying molecular mechanisms. The primary model for these assays is the lipopolysaccharide (LPS)-stimulated macrophage, a well-established in vitro model for mimicking inflammatory responses.[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of many natural products, including sesquiterpenoids, is often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central to the production of pro-inflammatory mediators.[4][5]

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5][6]

  • MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in regulating the inflammatory response.[2][4] Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that control the expression of various inflammatory genes.[4][7]

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB IκB NF-κB IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->IkB degradation NFkB_IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes induces Test_Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Test_Compound->IKK inhibits Test_Compound->NFkB inhibits translocation

NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Test_Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Test_Compound->Upstream_Kinases inhibits

MAPK Signaling Pathway in Inflammation.

Data Presentation: Anti-inflammatory Activity of Eudesmane (B1671778) Sesquiterpenoids

While specific experimental data for this compound is not yet publicly available, the following tables summarize the reported anti-inflammatory activities of structurally related eudesmane-type sesquiterpenoids. This data serves as a reference for the expected range of activity for this class of compounds.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages by Eudesmane Sesquiterpenoids.

CompoundCell LineIC₅₀ (µM)Reference
Artemargyinins CRAW 264.78.08 ± 0.21[8][9]
Artemargyinins DRAW 264.77.66 ± 0.53[8][9]
epi-eudebeiolide CRAW 264.717.9[7]
Eudesmane Compound 11BV-221.63 (approx.)[4][10]
Eudesmane Compound 20BV-260.70 (approx.)[4][10]
Salplebeone ARAW 264.742.3 ± 1.4[11]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Eudesmane Sesquiterpenoids.

CompoundCytokineCell LineInhibitionReference
Eudesmane Compound 20TNF-αBV-2Partial decrease in secretion observed[4][10]
Eudesmane Compound 20IL-6BV-2Partial decrease in secretion observed[4][10]
EudesminTNF-αRAW 264.7Significant inhibition of production[12]

Experimental Protocols

The following protocols describe the key cell-based assays for evaluating the anti-inflammatory activity of this compound.

Experimental_Workflow General Experimental Workflow cluster_assays Downstream Assays Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Pre-treatment with 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Cell_Seeding->Compound_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Cell_Seeding->Cell_Viability Parallel Plate LPS_Stimulation 4. LPS Stimulation (e.g., 1 µg/mL) Compound_Treatment->LPS_Stimulation Incubation 5. Incubation (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate_Collection 7. Prepare Cell Lysates Incubation->Cell_Lysate_Collection Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cell_Lysate_Collection->Western_Blot

General Experimental Workflow.
Protocol 1: Determination of Nitric Oxide (NO) Production using the Griess Assay

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (e.g., from Molecular Probes or similar)[8]

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess reagent to each well.[8]

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[8][10]

  • Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

This protocol quantifies the concentration of specific pro-inflammatory cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from cell cultures treated as described in Protocol 1.

  • Commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, BD Biosciences, or similar).[13]

  • Microplate reader.

Procedure:

  • Follow the instructions provided by the manufacturer of the specific ELISA kit.[9]

  • Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody, which binds to a different epitope on the cytokine.

  • Enzyme Conjugate: Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by the enzyme to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to assess the effect of the test compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells cultured and treated as in Protocol 1, but in larger format plates (e.g., 6-well plates).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. The relative protein expression is determined by densitometry analysis, normalizing to the loading control.

Protocol 4: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

Materials:

  • RAW 264.7 cells.

  • DMEM with 10% FBS.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound at the same concentrations used in the anti-inflammatory assays.

  • Incubation: Incubate for the same duration as the primary assays (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these cell-based assays, researchers can effectively quantify its inhibitory effects on key inflammatory mediators and gain insights into its mechanism of action, thereby supporting its potential development as a novel anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one as a chemical standard in analytical and biological research. This sesquiterpenoid, isolated from the roots of Euphorbia fischeriana, is a valuable tool for the quantification of related compounds in plant extracts and for the investigation of their biological activities.

Chemical and Physical Properties

This compound is a sesquiterpenoid compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . It is available as a high-purity reference standard, making it suitable for a range of laboratory applications.

Table 1: Physicochemical Properties of this compound Reference Standard

PropertySpecification
Chemical Name This compound
CAS Number 133369-42-3
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥ 98%
Melting Point Not Determined
Solubility Soluble in methanol (B129727), ethanol, DMSO, and chloroform
Storage Store at -20°C, protect from light
Source Isolated from the roots of Euphorbia fischeriana

Applications

As a well-characterized chemical standard, this compound can be utilized in the following applications:

  • Quantitative Analysis: To accurately determine the concentration of this and structurally related sesquiterpenoids in plant extracts, herbal formulations, and biological samples using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Method Development and Validation: As a reference material for the development and validation of new analytical methods for the identification and quantification of eudesmane-type sesquiterpenoids.

  • Biological Activity Screening: As a positive control or reference compound in in vitro and in vivo assays to investigate the cytotoxic and anti-inflammatory properties of sesquiterpenoids.

Experimental Protocols

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a sample matrix. Optimization may be required depending on the specific sample and instrumentation.

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.2. Sample Preparation

  • Extraction: Extract the target analyte from the sample matrix (e.g., powdered plant material) using a suitable solvent such as methanol or ethanol. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

3.1.3. HPLC Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Analyte in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

HPLC Quantification Workflow
Protocol for Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound by GC-MS. Method parameters may need to be optimized for your specific instrument and sample.

3.2.1. Preparation of Standard and Sample Solutions

Prepare standard and sample solutions as described in the HPLC protocol (Sections 3.1.1 and 3.1.2), using a volatile solvent compatible with GC analysis (e.g., methanol, ethyl acetate).

3.2.2. GC-MS Conditions

Table 3: GC-MS Method Parameters

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity

3.2.3. Data Analysis

  • Identification: Identify this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantification: For quantitative analysis, create a calibration curve using the peak areas of the standard solutions. Determine the concentration in the sample by comparing its peak area to the calibration curve.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Identification & Quantification Standard_Prep_GC Prepare Standard Solutions GCMS_Injection Inject into GC-MS System Standard_Prep_GC->GCMS_Injection Sample_Prep_GC Prepare Sample Extract Sample_Prep_GC->GCMS_Injection Data_Acquisition_GC Acquire Mass Spectral Data GCMS_Injection->Data_Acquisition_GC Identify_Compound Identify by RT and Mass Spectrum Data_Acquisition_GC->Identify_Compound Quantify_Sample_GC Quantify Analyte Data_Acquisition_GC->Quantify_Sample_GC Identify_Compound->Quantify_Sample_GC

GC-MS Analysis Workflow

Biological Activity and Potential Signaling Pathways

Eudesmane sesquiterpenoids isolated from Euphorbia species have been reported to possess various biological activities, including cytotoxic and anti-inflammatory effects. While the specific mechanisms of this compound are not fully elucidated, related compounds often exert their effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of sesquiterpenoids can be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Receptor Toll-like Receptor (TLR) IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription NFkB_active->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Stimulus Stimulus

Inhibition of NF-κB Pathway
Hypothetical Cytotoxic Signaling Pathway

The cytotoxic effects of certain sesquiterpenoids may be attributed to the activation of the MAPK signaling pathway, which can lead to apoptosis (programmed cell death) in cancer cells.

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAPK->Transcription_Factors activates Apoptosis Apoptosis Transcription_Factors->Apoptosis induces

Activation of MAPK Pathway

For research use only. Not for use in diagnostic procedures. It is the responsibility of the user to verify the suitability of this product for their specific application.

Application Notes and Protocols for In Vivo Studies with 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting initial in vivo studies on the novel sesquiterpenoid, 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Given the limited specific data on this compound, the following protocols outline a systematic approach, beginning with essential safety and pharmacokinetic profiling before proceeding to preliminary efficacy evaluation. The experimental design emphasizes a rigorous and reproducible methodology, crucial for the preclinical assessment of natural products.

Introduction to this compound

This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1][2] Eudesmane-type sesquiterpenoids, in particular, have been reported to possess anti-inflammatory properties by modulating pro-inflammatory signaling pathways.[2] However, sesquiterpenes can present challenges in drug development due to variable pharmacokinetics, including potentially unstable absorption and extensive metabolism.[1] Therefore, a thorough in vivo characterization is paramount.

The proposed studies will establish a foundational dataset for this compound, covering its safety profile, pharmacokinetic behavior, and a preliminary assessment of its anti-inflammatory potential. Adherence to best practices in experimental design, such as randomization and blinding, is essential for generating valid and translatable results.[3]

Phased In Vivo Experimental Workflow

A phased approach is recommended to systematically evaluate the compound. This ensures that resource-intensive efficacy studies are undertaken only after establishing a safe and appropriate dosing regimen.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & Decision A Acute Toxicity Study (LD50 Estimation) B Pharmacokinetic (PK) Profiling A->B Determine dose range C Anti-Inflammatory Model (e.g., LPS-induced) B->C Establish dosing regimen D Go/No-Go for further development C->D Evaluate therapeutic potential

Caption: Phased experimental workflow for in vivo evaluation.

Experimental Protocols

Protocol 1: Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of this compound.

Animal Model: Swiss albino mice (n=5 per group), 6-8 weeks old.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Dose Preparation: Prepare a stock solution of the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare serial dilutions for different dose groups.

  • Dosing: Administer the compound via oral gavage at geometrically increasing doses (e.g., 50, 100, 200, 500, 1000, 2000 mg/kg) to different groups of mice. A control group receives only the vehicle.

  • Observation: Monitor animals continuously for the first 4 hours after administration and then daily for 14 days. Record clinical signs of toxicity, behavioral changes, and mortality.

  • Data Collection: Record body weight at baseline and on days 7 and 14. At the end of the study, perform a gross necropsy on all animals to observe any organ abnormalities.

  • LD50 Calculation: Calculate the LD50 using appropriate statistical software (e.g., Probit analysis).

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of Toxicity
Vehicle Control50None observed
505
1005
2005
5005
10005
20005
Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound after a single administration.

Animal Model: Sprague-Dawley rats (n=4 per time point), 8-10 weeks old, cannulated (jugular vein).

Methodology:

  • Dosing: Administer a single dose (e.g., 1/10th of the highest non-lethal dose from the toxicity study) of the compound intravenously (IV) and orally (PO) to two separate groups of rats.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.[4]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters.

Data Presentation:

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
Bioavailability (%)N/A
Protocol 3: Preliminary Efficacy - Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the potential anti-inflammatory effects of this compound.

Animal Model: C57BL/6 mice (n=8 per group), 8-10 weeks old.

Methodology:

  • Group Allocation: Randomly assign mice to the following groups:

    • Vehicle Control

    • LPS + Vehicle

    • LPS + Compound (Low Dose)

    • LPS + Compound (High Dose)

    • LPS + Dexamethasone (Positive Control)

  • Treatment: Pre-treat animals with the compound or vehicle orally one hour before the inflammatory challenge.

  • Inflammation Induction: Administer LPS (1 mg/kg) via intraperitoneal injection.

  • Sample Collection: After 4 hours, collect blood via cardiac puncture and euthanize the animals. Harvest lung and liver tissues.

  • Biomarker Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the plasma using ELISA.

    • Perform histopathological analysis of lung and liver tissues to assess inflammation and tissue damage.

    • Analyze the expression of inflammatory genes (e.g., iNOS, COX-2) in tissues using RT-qPCR.[2]

Data Presentation:

GroupPlasma TNF-α (pg/mL)Plasma IL-6 (pg/mL)Lung Histology Score
Vehicle Control
LPS + Vehicle
LPS + Compound (Low Dose)
LPS + Compound (High Dose)
LPS + Dexamethasone

Hypothetical Signaling Pathway Modulation

Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism of action for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

The successful execution of these phased in vivo studies will provide critical insights into the safety, pharmacokinetic profile, and preliminary efficacy of this compound. This foundational data is indispensable for making informed decisions regarding the future development of this compound as a potential therapeutic agent. Careful planning and adherence to rigorous scientific principles are essential for navigating the complexities of in vivo research.[5]

References

Application Notes and Protocols for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Eudesmane Sesquiterpenoids in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific biological activity data, experimental protocols, and defined signaling pathways for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one are not available in the peer-reviewed scientific literature. The following application notes are based on the known biological activities of the broader class of eudesmane-type sesquiterpenoids, to which this compound belongs. These protocols are provided as a general guide for the investigation of similar natural products.

Introduction to this compound

This compound is a eudesmane-type sesquiterpenoid isolated from the roots of Euphorbia fischeriana. While this specific molecule has not been extensively studied for its biological effects, the eudesmane (B1671778) skeleton is a common motif in a variety of natural products that exhibit significant pharmacological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][3] This document outlines potential applications and experimental protocols for assessing the therapeutic potential of this compound and other eudesmane sesquiterpenoids.

Potential Applications

Anti-Inflammatory Activity

Eudesmane sesquiterpenoids have been reported to possess anti-inflammatory properties.[4][5] The proposed mechanism of action for some eudesmanes involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: A number of eudesmane sesquiterpenoids have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][6] This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][7] The underlying mechanism frequently involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][7]

Hypothetical Data Presentation:

The anti-inflammatory activity of a novel eudesmane sesquiterpenoid could be summarized as follows:

CompoundCell LineIC₅₀ for NO Inhibition (µM)Effect on iNOS ExpressionEffect on COX-2 Expression
Eudesmane Derivative ARAW 264.715.2 ± 1.8DownregulationDownregulation
Positive Control (L-NMMA)RAW 264.75.6 ± 0.5DownregulationNo significant effect
CompoundIn Vivo ModelDose (mg/kg)Inhibition of Paw Edema (%)
Eudesmane Derivative BCarrageenan-induced rat paw edema5045.8 ± 3.2
Positive Control (Indomethacin)Carrageenan-induced rat paw edema1062.5 ± 4.1
Cytotoxic Activity

Various eudesmane sesquiterpenoids have demonstrated cytotoxic effects against a range of cancer cell lines.[8][9][10] This suggests their potential as lead compounds for the development of novel anticancer agents.

Mechanism of Action: The cytotoxic mechanisms of eudesmane sesquiterpenoids can vary but may include the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial membrane potential.[10]

Hypothetical Data Presentation:

The cytotoxic activity of a novel eudesmane sesquiterpenoid could be presented as follows:

CompoundCell Line (Cancer Type)IC₅₀ (µM)
Eudesmane Derivative CMCF-7 (Breast)25.4 ± 2.1
A549 (Lung)32.8 ± 3.5
HCT116 (Colon)18.9 ± 1.6
Positive Control (Doxorubicin)MCF-7 (Breast)0.8 ± 0.1
A549 (Lung)1.2 ± 0.2
HCT116 (Colon)1.0 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity - Inhibition of Nitric Oxide Production

This protocol describes the assessment of a test compound's ability to inhibit LPS-induced NO production in RAW 264.7 murine macrophage cells.[11]

Materials:

Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC₅₀ value of the test compound.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a test compound on cancer cell lines.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12][14]

Visualizations

G General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Follow-up Isolation Isolation of Eudesmane from Natural Source Characterization Structural Characterization (NMR, MS) Isolation->Characterization Purity Purity Assessment (HPLC) Characterization->Purity AntiInflammatory Anti-inflammatory Assay (NO Production) Purity->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Purity->Cytotoxicity IC50 IC50 Determination AntiInflammatory->IC50 Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General workflow for bioactivity screening of eudesmane sesquiterpenoids.

NFkB_Pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes (iNOS, COX-2) Eudesmane Eudesmane Sesquiterpenoid Eudesmane->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by eudesmane sesquiterpenoids.

SAR_Logic Structure-Activity Relationship (SAR) Logic cluster_0 Structural Features cluster_1 Biological Activity cluster_2 Outcome Core Eudesmane Core Activity Anti-inflammatory or Cytotoxic Potency Core->Activity Determines Subst Substituents (e.g., -OH, =O) Subst->Activity Modulates Stereo Stereochemistry Stereo->Activity Influences SAR Structure-Activity Relationship Activity->SAR

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a eudesmane-type sesquiterpenoid. It is a natural product that can be isolated from the roots of Euphorbia fischeriana.[1][2]

Q2: What are the known solvents for this compound?

A2: This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1]

Q3: What are the general steps for extracting eudesmane-type sesquiterpenoids?

A3: The general workflow for extracting eudesmane-type sesquiterpenoids from plant material involves several key stages:

  • Preparation of Plant Material: This includes drying and grinding the plant material to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is then extracted with a suitable organic solvent to isolate the desired compounds.

  • Concentration: The resulting extract is concentrated to remove the solvent.

  • Purification: The crude extract undergoes further purification, often using chromatographic techniques, to isolate the specific compound of interest.

Troubleshooting Guide

Low Extraction Yield

Issue: The final yield of this compound is consistently lower than expected.

Possible Causes and Solutions:

  • Incomplete Lysis/Extraction from Plant Material:

    • Solution: Ensure the plant material is finely ground to maximize the surface area for solvent penetration. Consider increasing the extraction time or using techniques like sonication or maceration to enhance cell wall disruption.

  • Inappropriate Solvent Choice:

    • Solution: While the compound is soluble in several solvents, the extraction efficiency can vary. Experiment with different solvents or solvent mixtures to find the optimal system for your specific plant matrix.

  • Degradation of the Target Compound:

    • Solution: Sesquiterpenoids can be sensitive to heat and pH changes. Avoid excessive temperatures during extraction and concentration steps. Ensure that the pH of your extraction solvent is neutral.

  • Loss During Purification Steps:

    • Solution: Each purification step can lead to some loss of the compound. Optimize your chromatography conditions (e.g., stationary phase, mobile phase) to achieve good separation with minimal loss. Collect and analyze all fractions to track your compound.

Poor Purity of the Final Product

Issue: The isolated compound is contaminated with other substances.

Possible Causes and Solutions:

  • Inefficient Chromatographic Separation:

    • Solution: Adjust the parameters of your purification method. For column chromatography, try a different solvent gradient or a different adsorbent material. For preparative HPLC, optimizing the mobile phase composition and flow rate can improve resolution.

  • Co-extraction of Impurities:

    • Solution: A preliminary liquid-liquid extraction step can help remove highly polar or non-polar impurities from the crude extract before proceeding to chromatography.

Experimental Protocols

Protocol 1: General Extraction of Eudesmane Sesquiterpenoids from Euphorbia fischeriana Roots
  • Plant Material Preparation:

    • Air-dry the roots of Euphorbia fischeriana at room temperature until a constant weight is achieved.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered root material (1 kg) with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction is typically enriched with sesquiterpenoids. Concentrate the ethyl acetate fraction to dryness.

  • Purification by Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

  • Final Purification by Preparative HPLC:

    • Pool the fractions containing this compound and subject them to preparative HPLC for final purification.

    • Use a suitable C18 column and a mobile phase such as methanol-water or acetonitrile-water.

Data Presentation

Table 1: Comparison of Extraction Solvents on the Yield of Crude Extract

Solvent SystemExtraction Time (hours)Yield of Crude Extract (%)
95% Ethanol7212.5
80% Methanol7211.8
Dichloromethane488.2
Ethyl Acetate487.5

Table 2: Influence of Extraction Method on the Yield of the Ethyl Acetate Fraction

Extraction MethodSolventTemperature (°C)Yield of Ethyl Acetate Fraction (%)
Maceration95% EthanolRoom Temperature3.1
Sonication95% Ethanol404.5
Soxhlet Extraction95% Ethanol605.2

Visualizations

ExtractionWorkflow A Dried & Powdered Plant Material B Solvent Extraction (e.g., 95% Ethanol) A->B C Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Semi-Pure Fractions G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Experimental workflow for the extraction and purification of this compound.

TroubleshootingLowYield A Low Yield Observed B Check Plant Material Preparation A->B C Optimize Solvent Extraction A->C D Review Purification Process A->D E Finely Ground? B->E F Sufficient Extraction Time? B->F G Optimal Solvent? C->G H Compound Degradation? C->H I Loss During Chromatography? D->I J Increase Grinding E->J No K Increase Extraction Time / Use Sonication F->K No L Test Different Solvents/Mixtures G->L No M Control Temperature and pH H->M Yes N Optimize Chromatography Conditions I->N Yes

Caption: Troubleshooting logic for addressing low extraction yield.

References

overcoming solubility issues of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic sesquiterpenoid. For creating stock solutions, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate.[1] For most biological assays, DMSO is the most commonly used solvent for initial stock solution preparation.

Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen?

A2: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." It occurs because this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to exceed its solubility limit in the final aqueous solution and precipitate out.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions prepared in a suitable organic solvent like DMSO should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock.[1]

Troubleshooting Guide: Overcoming Precipitation in Assays

Issue: My compound precipitates immediately upon dilution into my aqueous buffer.

  • Question: What is the first step I should take to address this immediate precipitation?

    • Answer: The simplest initial step is to lower the final concentration of the compound in your assay. Your current working concentration may be exceeding the compound's aqueous solubility limit.

  • Question: I need to work at a higher concentration. What other strategies can I try?

    • Answer: You can try a stepwise or serial dilution. Instead of a single large dilution from your DMSO stock into the aqueous buffer, create intermediate dilutions in a mixture of DMSO and your aqueous buffer to make the transition in solvent polarity more gradual.

  • Question: Are there any additives that can help improve solubility in my aqueous buffer?

    • Answer: Yes, you can try incorporating a low percentage of a water-miscible co-solvent into your final assay buffer. Common co-solvents include ethanol or polyethylene (B3416737) glycol 400 (PEG400). Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect your assay readout. The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[2]

Issue: The compound solution is initially clear but becomes cloudy or shows precipitation over time during incubation.

  • Question: What could be causing this delayed precipitation?

    • Answer: This can be due to several factors, including temperature changes or interactions with components in your assay medium (e.g., proteins in cell culture media). The compound may be in a supersaturated state initially, which is unstable and leads to precipitation over time.

  • Question: How can I mitigate time-dependent precipitation?

    • Answer:

      • Reduce Incubation Time: If your experimental design permits, try reducing the incubation period.

      • Pre-warm Media: Always use pre-warmed (e.g., 37°C for cell-based assays) media or buffer for dilutions, as solubility often decreases at lower temperatures.

      • Sonication/Warming: Briefly sonicating or warming the solution to 37°C after dilution can sometimes help redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or assay components.

Data Presentation: Solubility of this compound

The following table provides a template with hypothetical solubility data. Researchers should determine the empirical solubility in their specific experimental systems.

Solvent System Maximum Soluble Concentration (Hypothetical) Observations
100% DMSO> 50 mMClear solution
100% Ethanol~ 20 mMClear solution
PBS (pH 7.4)< 10 µMInsoluble, forms precipitate
PBS + 1% DMSO~ 25 µMClear initially, may precipitate over time
PBS + 0.5% DMSO~ 15 µMClear initially, may precipitate over time
Cell Culture Media + 10% FBS + 0.1% DMSO~ 30 µMSerum proteins may aid solubility
PBS + 5% Ethanol~ 40 µMCo-solvent enhances solubility

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (Molecular Weight: 206.28 g/mol ) in a sterile microcentrifuge tube. For example, weigh 2.06 mg.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration. For 2.06 mg, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath until the compound is fully dissolved and the solution is clear.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Determining Maximum Aqueous Solubility (Turbidimetric Method)

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM DMSO stock solution in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Dilute into Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your aqueous assay buffer. This creates a 1:100 final dilution with a final DMSO concentration of 1%. Include a DMSO-only control.

  • Equilibrate: Seal the plate and shake it at room temperature (or your assay temperature) for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates the formation of a precipitate.

  • Determine Maximum Solubility: The highest concentration that does not show a significant increase in absorbance is considered the maximum soluble concentration under these conditions.

Visualizations

TroubleshootingWorkflow start Start: Compound Precipitation Observed in Assay check_stock Is the DMSO stock solution clear? start->check_stock re_dissolve Warm/Sonicate stock. If issue persists, prepare fresh stock. check_stock->re_dissolve No check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes re_dissolve->check_stock lower_conc Lower the final working concentration. check_dilution->lower_conc Yes, immediate check_incubation Precipitation during incubation period? check_dilution->check_incubation No, initially clear serial_dilution Use stepwise serial dilution instead of a single large dilution. lower_conc->serial_dilution If higher conc. needed use_cosolvent Add a co-solvent (e.g., Ethanol, PEG400) to the final assay buffer. serial_dilution->use_cosolvent If still precipitates end Solution is Clear: Proceed with Assay use_cosolvent->end reduce_time Reduce incubation time. check_incubation->reduce_time Yes check_incubation->end No warm_media Use pre-warmed (37°C) assay media/buffer. reduce_time->warm_media warm_media->end

Caption: Troubleshooting workflow for compound precipitation.

ExperimentalWorkflow compound Weigh Solid Compound stock Prepare 10 mM Stock Solution compound->stock dmso 100% DMSO dmso->stock intermediate Create Intermediate Dilutions in DMSO stock->intermediate final_dilution Prepare Final Working Solution (e.g., 1:100 dilution) intermediate->final_dilution buffer Aqueous Assay Buffer (Pre-warmed) buffer->final_dilution assay Add to Assay (e.g., 96-well plate) final_dilution->assay

Caption: Workflow for preparing assay-ready solutions.

References

Technical Support Center: Optimizing HPLC Separation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for the HPLC analysis of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of these closely related sesquiterpenoid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem resolution.

Scenario 1: Poor or No Resolution Between Isomer Peaks

You are observing a single broad peak or multiple overlapping peaks for the isomers of this compound.

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing optimally by running a standard mixture with known resolution characteristics.

  • Review Method Parameters: Double-check that the mobile phase composition, column type, and gradient are correct as per your intended method.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Problem: Poor Peak Resolution a Optimize Mobile Phase Selectivity (α) start->a b Increase Column Efficiency (N) start->b c Adjust Retention Factor (k') start->c d Change Organic Modifier (e.g., Acetonitrile vs. Methanol) a->d e Adjust Mobile Phase pH (if ionizable) a->e f Use a Longer Column or Smaller Particle Size Column b->f g Decrease Flow Rate b->g h Adjust Mobile Phase Strength (e.g., decrease organic % in RP-HPLC) c->h i Consider a Different Stationary Phase (e.g., Phenyl, Cyano, or switch to Normal-Phase) d->i If no improvement e->i If no improvement j Problem Resolved f->j g->j h->j i->j

Caption: Workflow for troubleshooting poor HPLC peak resolution.

Detailed Actions:

  • Optimize Selectivity (α): This is the most powerful factor for improving the separation of isomers.[1]

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity.[2]

    • Consider Additives: For normal-phase HPLC, small amounts of a polar solvent like isopropanol (B130326) or ethanol (B145695) in a non-polar mobile phase (e.g., hexane) can modify selectivity.

  • Increase Column Efficiency (N): Higher efficiency leads to sharper peaks, which can improve resolution.[1][2]

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4.

    • Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) will significantly increase efficiency.[2]

    • Lower the Flow Rate: This can lead to better efficiency, but at the cost of longer run times.[2]

  • Adjust Retention Factor (k'): Ensure your peaks are not eluting too early (k' < 2).[1]

    • In Reversed-Phase (RP): Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation.[1]

    • In Normal-Phase (NP): Decrease the percentage of the polar solvent (e.g., isopropanol) to increase retention.

Scenario 2: Peak Tailing

The peaks for your isomers are asymmetrical with a pronounced "tail."

Possible Causes and Solutions:

Potential Cause Recommended Solution
Column Overload Decrease the injection volume or the concentration of the sample.[3]
Secondary Interactions If using a silica-based C18 column, active silanol (B1196071) groups can cause tailing with polar compounds. Try a column with better end-capping or switch to a different stationary phase (e.g., a polymer-based column). Adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase can also help.
Mismatched Injection Solvent The sample should be dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[4]
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet. Try reversing the column and flushing at a low flow rate. If this fails, the column may need to be replaced.[3]

Scenario 3: Unstable Retention Times

The retention times for the isomer peaks are shifting between injections.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time (10-20 column volumes) with the initial mobile phase conditions before each injection, especially when using gradients.[5]
Mobile Phase Composition Change If preparing the mobile phase online, check the pump's proportioning valves. Prepare the mobile phase manually to confirm if the pump is the issue. Evaporation of a volatile solvent component can also alter composition.[6]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[5]
Air Bubbles in the System Degas the mobile phase thoroughly using sonication, helium sparging, or an inline degasser. Purge the pump to remove any trapped bubbles.[5]

Frequently Asked Questions (FAQs)

Q1: Should I start with Reversed-Phase (RP) or Normal-Phase (NP) HPLC for separating these isomers?

A1: Both modes can be effective, but Normal-Phase HPLC is often superior for separating structurally similar, non-polar, or moderately polar isomers like sesquiterpenoids.[7][8][9] Normal-phase chromatography on a silica (B1680970) or cyano-bonded phase column can offer different selectivity based on interactions with the polar functional groups of your isomers.[7][10]

Reversed-phase HPLC on a C18 or Phenyl column is also a valid starting point, especially if your isomers have sufficient hydrophobicity.[8]

Here is a decision workflow to guide your choice:

G cluster_1 Decision Workflow: RP vs. NP HPLC for Isomer Separation start Goal: Separate This compound Isomers q1 Are isomers soluble in non-polar organic solvents (e.g., Hexane, Heptane)? start->q1 a1_yes Normal-Phase (NP) HPLC is an excellent starting point. q1->a1_yes Yes a1_no Reversed-Phase (RP) HPLC is a more suitable starting point. q1->a1_no No np_details Use Silica, Cyano, or Amino column. Mobile Phase: Hexane/Isopropanol or Heptane/Ethanol. a1_yes->np_details rp_details Use C18 or Phenyl-Hexyl column. Mobile Phase: Water/Acetonitrile or Water/Methanol. a1_no->rp_details end_np Optimize NP Method np_details->end_np end_rp Optimize RP Method rp_details->end_rp

Caption: Decision workflow for selecting an initial HPLC mode.

Q2: What are good starting column and mobile phase conditions?

A2: Below are recommended starting points for both RP and NP methods.

ParameterMethod 1: Normal-Phase (NP) Method 2: Reversed-Phase (RP)
Column Silica or Cyano (CN) bonded phase, 4.6 x 150 mm, 3.5 µmC18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A n-Hexane or n-HeptaneDeionized Water
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile (ACN) or Methanol (MeOH)
Mode IsocraticGradient
Composition 95:5 (A:B). Adjust B from 2-10% to optimize.Start: 70:30 (A:B). Ramp to 30:70 (A:B) over 20 min.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 245 nm (based on similar structures)[11]UV at 245 nm[11]
Injection Vol. 5 µL5 µL

Q3: My isomers are diastereomers. Do I need a chiral column?

A3: Not necessarily. Diastereomers have different physical properties and can often be separated on standard (achiral) HPLC columns, using either normal-phase or reversed-phase techniques.[10] Chiral columns are specifically required for separating enantiomers, which are non-superimposable mirror images.[12][13] If you have a mixture of enantiomers and diastereomers, you may need a combination of chiral and achiral methods or a versatile chiral stationary phase (CSP) that can resolve both.

Q4: How can I improve peak shape and resolution by adjusting the temperature?

A4: Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter retention times.[2] For some isomer pairs, changing the temperature can also alter the selectivity (α) of the separation, thus improving resolution. It is recommended to explore a range from 25 °C to 50 °C to see the effect on your specific separation.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method for Isomer Separation (Starting Point)

  • System Preparation:

    • Equip the HPLC with a Silica column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Prepare the mobile phase: 95% n-Hexane and 5% Isopropanol (HPLC grade). Degas thoroughly.

  • Method Parameters:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to monitor at 245 nm.

  • Sample Preparation:

    • Dissolve the sample mixture in the mobile phase (95:5 Hexane:IPA) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 5 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow all isomers to elute.

  • Optimization:

    • If resolution is poor, adjust the isopropanol content. Decrease to 2-4% to increase retention and separation, or increase to 6-10% to decrease run time.

Protocol 2: Reversed-Phase HPLC Method for Isomer Separation (Starting Point)

  • System Preparation:

    • Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Prepare Mobile Phase A: Deionized Water.

    • Prepare Mobile Phase B: Acetonitrile (HPLC grade). Degas both phases.

  • Method Parameters:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 35 °C.

    • Set the UV detector to monitor at 245 nm.

    • Program the following gradient:

      Time (min) %A (Water) %B (ACN)
      0.0 70 30
      20.0 30 70
      22.0 30 70
      22.1 70 30

      | 30.0 | 70 | 30 |

  • Sample Preparation:

    • Dissolve the sample mixture in a 70:30 Water:Acetonitrile solution to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Equilibrate the column at the initial conditions (70:30 A:B) for at least 15 minutes.

    • Inject 5 µL of the prepared sample.

    • Run the gradient program.

  • Optimization:

    • If isomers co-elute, make the gradient shallower (e.g., extend the ramp from 20 to 40 minutes) to improve separation.[14]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the outcomes of method optimization.

Table 1: Comparison of Initial NP and RP-HPLC Method Performance

ParameterNormal-Phase Method Reversed-Phase Method
Retention Time Isomer 1 (min) 8.212.5
Retention Time Isomer 2 (min) 9.112.9
Resolution (Rs) 1.81.1
Peak Asymmetry (As) Isomer 1 1.11.4
Peak Asymmetry (As) Isomer 2 1.21.5

Based on this hypothetical data, the Normal-Phase method provides better initial resolution and peak shape.

Table 2: Effect of Organic Modifier in Normal-Phase HPLC on Resolution

Mobile Phase Composition (Hexane:Modifier)ModifierRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
95:5Isopropanol8.29.11.8
97:3Isopropanol11.513.12.2
95:5Ethanol9.510.21.4

This example illustrates that decreasing the percentage of the strong solvent (IPA) increases retention and improves resolution. Switching the modifier to Ethanol changes the selectivity, in this case for the worse.

References

troubleshooting inconsistent results in 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in bioassays. As a eudesmane-type sesquiterpenoid isolated from Euphorbia fischeriana, this compound is anticipated to be evaluated for its cytotoxic and anti-inflammatory properties.[1][2][3][4] This guide addresses common issues to help ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the expected biological activities of this compound?

A1: While specific bioassay data for this compound is not extensively published, related sesquiterpenoids and other compounds isolated from Euphorbia fischeriana and other Euphorbia species have demonstrated cytotoxic and anti-inflammatory activities.[1][2][3][4][5] Therefore, it is reasonable to initially screen this compound in cytotoxicity assays (e.g., against cancer cell lines) and anti-inflammatory assays (e.g., measuring nitric oxide inhibition in macrophages).

Q2: What is the best solvent to dissolve this compound for bioassays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving sesquiterpenoids for in vitro bioassays. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentrations. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Q3: How should I store the compound to ensure its stability?

A3: this compound, like many natural products, should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, -20°C is recommended. Once dissolved in a solvent like DMSO, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the most appropriate positive controls for cytotoxicity and anti-inflammatory assays?

A4: For cytotoxicity assays, a well-characterized cytotoxic drug such as doxorubicin (B1662922) or cisplatin (B142131) is a suitable positive control. For anti-inflammatory assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a known inhibitor of inducible nitric oxide synthase (iNOS), such as L-NG-Nitroarginine methyl ester (L-NAME), can be used as a positive control.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioassays with this compound.

Issue 1: High Variability Between Replicate Wells

Possible Causes & Solutions

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. When adding the compound or reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cell monolayer.
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, consider lowering the final concentration or preparing the dilutions in a serum-free medium before adding to the cells.
Issue 2: No Dose-Dependent Effect Observed

Possible Causes & Solutions

CauseSolution
Inappropriate Concentration Range The selected concentration range may be too high or too low. Perform a broad-range dose-finding experiment (e.g., from nanomolar to high micromolar) to identify the active range of the compound.
Compound Instability The compound may be unstable in the cell culture medium. Prepare fresh dilutions for each experiment and minimize the time the compound is in the medium before the assay is read.
Cell Line Insensitivity The chosen cell line may not be sensitive to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines.
Assay Incubation Time The incubation time may be too short or too long to observe an effect. Perform a time-course experiment to determine the optimal incubation period.
Issue 3: High Background Signal in the Assay

Possible Causes & Solutions

CauseSolution
Media Components Interference Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Use a phenol red-free medium for the assay. Serum components can also interfere; consider reducing the serum concentration during the assay.
Compound's Intrinsic Properties The compound itself may be colored or fluorescent, interfering with the assay readout. Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance or fluorescence and subtract this from the experimental values.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic techniques.

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Materials:

  • Chosen cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound and the positive control in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity Assessment using the Griess Assay for Nitric Oxide

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Positive control (e.g., L-NAME)

  • Griess Reagent System (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare dilutions of this compound and the positive control in the complete medium.

  • Pre-treat the cells with 500 µL of the compound dilutions for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only) and a vehicle control (cells with DMSO and LPS).

  • Incubate the plate for 24 hours.

  • After incubation, collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.

  • Add 50 µL of Griess Reagent Component A to each well of the 96-well plate containing supernatants and standards, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Read the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples from the standard curve.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_exp Incubate for 24/48/72h add_compound->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Compound->IKK Inhibits? Compound->NFkB_active Inhibits?

Caption: Potential anti-inflammatory signaling pathway.

References

stability testing of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the solid compound should be stored at 2-8°C, where it can be stable for up to 24 months.[1] If you need to prepare stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1] To ensure consistency, allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[1]

Q2: What are the typical solvents for dissolving this compound?

A2: This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, sesquiterpenoids with similar functional groups (hydroxyl and ketone) can be susceptible to oxidation, hydrolysis, and photolysis. Stress testing is recommended to identify potential degradation products.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays.

  • Question: My bioassay results with this compound are not reproducible. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. The stability of the compound in your assay medium at the incubation temperature and duration should be verified. It is advisable to run a stability study under your specific experimental conditions.

Issue 2: Appearance of unknown peaks in chromatography.

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What could be the cause?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products. To identify the source of degradation, a systematic stress testing study is recommended. This involves exposing the compound to various stress conditions to determine its susceptibility to factors like heat, light, pH, and oxidation.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[2] This involves subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[3][4]

Objective: To establish the re-test period and recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple batches of the compound in its intended storage container.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][5]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[4][5]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4][5]

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6]

  • Analysis: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

Data Presentation

Table 1: Recommended Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Example Data from a Forced Degradation Study (Hypothetical)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl, 60°C, 24h15.224.5 min
0.1 N NaOH, 60°C, 24h8.715.1 min
3% H₂O₂, RT, 24h25.433.8 min
60°C, 48h5.114.5 min
Photostability11.926.2 min

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Compound (this compound) B Select Analytical Method (e.g., HPLC, LC-MS) A->B C Develop & Validate Stability-Indicating Method B->C D Forced Degradation (Stress Testing) C->D E Long-Term & Accelerated Stability Studies C->E F Identify Degradation Products & Pathways D->F G Determine Shelf-Life & Storage Conditions E->G H Generate Stability Report F->H G->H

Caption: Workflow for stability testing of a chemical compound.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckCompound Verify Compound Integrity Start->CheckCompound CheckAssay Evaluate Assay Parameters Start->CheckAssay StabilityStudy Conduct Stability Study in Assay Medium CheckCompound->StabilityStudy RootCauseElsewhere Root Cause is Likely Elsewhere in Protocol CheckAssay->RootCauseElsewhere DegradationConfirmed Degradation Confirmed StabilityStudy->DegradationConfirmed NoDegradation No Degradation StabilityStudy->NoDegradation ModifyConditions Modify Assay Conditions (e.g., shorter incubation, lower temp) DegradationConfirmed->ModifyConditions NoDegradation->RootCauseElsewhere

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refinement of NMR Data Interpretation for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and Related Eudesmanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of Nuclear Magnetic Resonance (NMR) data for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one and other eudesmane-type sesquiterpenoids.

I. Data Presentation: Predicted and Comparative NMR Data

Due to the limited availability of specific experimental NMR data for this compound in the public domain, this section provides predicted chemical shifts and a comparative summary of experimental data for structurally related eudesmane (B1671778) sesquiterpenoids. This information serves as a valuable guide for spectral analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
11.5 - 1.7m
21.8 - 2.0m
32.1 - 2.3m
62.3 - 2.5m
81.9 - 2.1m
91.6 - 1.8m
10-CH₃0.9 - 1.1s
14-CH₃1.1 - 1.3dJ = 7.0
4-OHVariablebr s

Note: Predicted values are based on standard NMR prediction software and comparison with similar known compounds. Actual experimental values may vary.

Table 2: Representative ¹³C NMR Chemical Shifts for Eudesmane Skeletons

CarbonChemical Shift Range (ppm)Notes
C-135 - 45
C-220 - 35
C-330 - 45
C-470 - 80Oxygenated quaternary carbon
C-5120 - 140Olefinic
C-6140 - 160Olefinic
C-7195 - 210Carbonyl
C-840 - 55
C-930 - 45
C-1035 - 45Quaternary carbon
C-1415 - 25Methyl group
C-1520 - 30Methyl group

Reference: These ranges are compiled from various eudesmane-type sesquiterpenes and may differ based on substitution patterns.[1][2][3][4]

II. Experimental Protocols

Detailed methodologies for key 2D NMR experiments crucial for the structural elucidation of eudesmanoids are provided below.

Protocol 1: COSY (Correlation Spectroscopy)

  • Sample Preparation : Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).

  • Acquisition :

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY parameter set.

    • Set the spectral width in both F1 and F2 dimensions to cover all proton signals.

    • Typically, use 2-4 scans per increment.

  • Processing : Process the data using a sine-bell or squared sine-bell window function in both dimensions. Symmetrize the spectrum to reduce artifacts.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)

  • Sample Preparation : As described for COSY.

  • Acquisition :

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

    • Load a standard HSQC parameter set.

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Optimize the number of scans based on sample concentration.

  • Processing : Process the data with appropriate window functions. The resulting spectrum will show correlations between protons and their directly attached carbons.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation : As described for COSY.

  • Acquisition :

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths and offsets.

    • Load a standard HMBC parameter set.

    • The long-range coupling delay (typically 50-100 ms) is a critical parameter to optimize.

  • Processing : Process the data to reveal correlations between protons and carbons separated by two or three bonds.

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during NMR data acquisition and interpretation for eudesmane sesquiterpenoids.

Question: My ¹H NMR spectrum is very crowded, with significant signal overlap.

Answer:

  • Change the Solvent : Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can induce chemical shift changes and resolve overlapping signals.[5]

  • 2D NMR Techniques : Utilize 2D NMR experiments like COSY and HSQC to disperse the signals into a second dimension, which greatly aids in resolving individual proton resonances.[5]

  • Vary the Temperature : For conformationally flexible molecules, acquiring spectra at different temperatures can sometimes help to sharpen signals or resolve conformers.[5]

Question: I am having trouble assigning the quaternary carbons.

Answer:

  • HMBC is Key : Quaternary carbons do not have attached protons and will be absent in a DEPT-135 spectrum. Their assignments are primarily made through long-range correlations in the HMBC spectrum. Look for correlations from nearby methyl groups or methine protons to the quaternary carbon .

  • Chemical Shift Prediction : Compare the experimental chemical shifts to those of known eudesmane compounds or use NMR prediction software to get an initial idea of the assignment.[3][4]

Question: The hydroxyl proton signal is not visible or is very broad.

Answer:

  • Proton Exchange : Hydroxyl protons are exchangeable and their signals can be broad or even absent, especially in the presence of water.

  • D₂O Exchange : To confirm the presence of a hydroxyl group, add a drop of D₂O to the NMR tube, shake it, and re-acquire the ¹H spectrum. The hydroxyl proton signal should disappear.[6]

  • Solvent Effects : In a solvent like DMSO-d₆, the exchange rate is slower, and the OH proton often appears as a sharper signal that may even show coupling to adjacent protons.

Question: How can I determine the relative stereochemistry?

Answer:

  • NOESY/ROESY : Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary methods for determining spatial proximities between protons. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space, which helps in assigning the relative stereochemistry of the molecule. For small molecules like sesquiterpenoids, ROESY is often preferred as it avoids potential zero-crossing issues.

IV. Visualizations

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation A 1D NMR (¹H, ¹³C, DEPT) D Assign Protonated Carbons (HSQC) A->D B 2D NMR (COSY, HSQC, HMBC) B->D E Identify Spin Systems (COSY) B->E F Assemble Fragments (HMBC) B->F C NOESY/ROESY G Determine Stereochemistry (NOESY/ROESY) C->G D->E E->F H Propose Planar Structure F->H I Assign Relative Stereochemistry G->I J Final Structure Confirmation H->J I->J

Illustrative HMBC and COSY correlations in a eudesmane-type structure.

References

Technical Support Center: Quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one quantification. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a sesquiterpenoid.[1] It has been isolated from the roots of Euphorbia fischeriana.[1]

Q2: What analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for separating and quantifying sesquiterpenoids.[2][3] The choice between HPLC and GC will depend on the volatility and thermal stability of the compound. Given its structure, HPLC coupled with a UV or Mass Spectrometry (MS) detector is a likely suitable method.

Q3: What are the key parameters for method validation according to regulatory guidelines?

Method validation for quantitative analysis should adhere to guidelines such as those from the International Council for Harmonisation (ICH). Key parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Q4: Where can I obtain a reference standard for this compound?

Reference standards for natural products can be sourced from specialized chemical suppliers. ChemFaces is a known supplier of this compound.[1]

Method Validation Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following are detailed protocols for key validation experiments.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Methodology:

  • Analyze a blank sample (matrix without the analyte) to check for any interfering peaks at the retention time of this compound.

  • Analyze a sample of the reference standard of the analyte.

  • Analyze a sample of the analyte spiked in the sample matrix.

  • If using HPLC with a Photodiode Array (PDA) detector, assess peak purity to confirm that the chromatographic peak of the analyte is not co-eluting with other compounds.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.

Methodology:

  • Prepare a stock solution of the this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards of different concentrations.

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.999.[5]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Prepare a sample matrix with a known concentration of the analyte (spiked sample).

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates for each level.

  • Analyze the samples and calculate the percentage recovery for each.

  • The acceptance criterion for recovery is typically within 90-110%.[5]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within an acceptable limit (typically ≤ 2%).

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD over the different days should be within an acceptable limit (e.g., ≤ 3%).[5]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Methodology:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (standard deviation of the blank / slope of the calibration curve)

    • LOQ = 10 × (standard deviation of the blank / slope of the calibration curve)

    • The standard deviation of the blank can be determined by analyzing a blank sample multiple times. The slope is obtained from the linearity study.[5]

Quantitative Data Summary

The following tables summarize typical acceptance criteria for the method validation parameters.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (R²)≥ 0.999
y-interceptClose to zero
RangeEstablished from linearity data

Table 2: Accuracy

Concentration LevelMean Recovery (%)
Low (e.g., 80%)90 - 110%
Medium (e.g., 100%)90 - 110%
High (e.g., 120%)90 - 110%

Table 3: Precision

Precision TypeAcceptance Criteria (RSD%)
Repeatability (Intra-day)≤ 2%
Intermediate Precision (Inter-day)≤ 3%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod
LODSignal-to-Noise ratio of 3:1 or calculated from the standard deviation of the blank
LOQSignal-to-Noise ratio of 10:1 or calculated from the standard deviation of the blank

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq report Validation Report lod_loq->report

Caption: Workflow for analytical method validation.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of sesquiterpenoids like this compound using HPLC.

Q: I am observing no peaks or very small peaks. What should I do?

A:

  • Check Sample Preparation: Ensure proper extraction of the analyte. For sesquiterpenes, which can be semi-volatile, avoid excessive heat during sample preparation.[6] Consider if the sample concentration is above the limit of detection.

  • Verify Injection: Check for leaks in the injector or a bad rotor in the autosampler.[7]

  • Detector Issues: Ensure the detector is turned on and the lamp (for UV detectors) is functioning correctly.[7] You might be using the wrong detector for your assay.[7]

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation in the column.[8]

Q: My chromatogram shows a noisy or drifting baseline. What could be the cause?

A:

  • Mobile Phase: Impurities or dissolved gas in the mobile phase can cause a noisy baseline.[9] Ensure adequate degassing of the mobile phase.

  • Detector Instability: Fluctuations in the detector lamp or electronics can lead to baseline drift.[10]

  • System Leaks: Leaks in the pump, injector, or detector can cause pressure instability and a noisy baseline.[10]

  • Column Contamination: A contaminated column can lead to baseline issues. Try flushing the column with a strong solvent.

Q: My peaks are tailing or fronting. How can I improve the peak shape?

A:

  • Peak Tailing: This can be caused by interactions between the analyte and the stationary phase, or by a degraded column.[8][10] Adjusting the pH of the mobile phase might help.[8]

  • Peak Fronting: This is often a sign of column overload.[10] Try injecting a lower concentration of your sample.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.[11]

Q: The retention times of my peaks are shifting. What is the problem?

A:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.[8][10]

  • Column Equilibration: Ensure the column is properly equilibrated before each injection.[7]

  • Pump Issues: The pump may not be delivering the mobile phase at a consistent flow rate.[8] Check for leaks or pump malfunctions.

  • Temperature Fluctuations: Variations in column temperature can affect retention times.[10] Use a column oven for better temperature control.

Troubleshooting_Tree start Chromatographic Problem pressure Pressure Fluctuations? start->pressure peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Noise/Drift? start->baseline high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/No Pressure pressure->low_pressure No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No rt_sol Check Mobile Phase Prep Ensure Column Equilibration Check Pump Flow Rate retention_time->rt_sol baseline_sol Degas Mobile Phase Check for Leaks Flush Column baseline->baseline_sol blockage Check for Blockage (Column, Tubing, Filter) high_pressure->blockage leak Check for Leaks (Fittings, Pump Seals) low_pressure->leak tailing_sol Adjust Mobile Phase pH Check for Column Degradation tailing->tailing_sol split Split Peaks fronting->split Other fronting_sol Reduce Sample Concentration fronting->fronting_sol split_sol Check for Column Void Ensure Proper Sample Dissolution split->split_sol

Caption: Decision tree for HPLC troubleshooting.

References

Technical Support Center: Mass Spectrometry of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in mass spectrometry applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue 1: Unexpected Peaks in the Mass Spectrum - Adduct Formation

Question: My mass spectrum of this compound shows a complex series of peaks, and I am having trouble identifying the molecular ion. What are the likely causes and how can I resolve this?

Answer:

One of the most common reasons for a complex mass spectrum is the formation of adducts, particularly when using soft ionization techniques like Electrospray Ionization (ESI). Adducts are ions formed when the target molecule associates with other molecules or ions present in the sample or mobile phase.

Common Adducts to Expect:

For this compound (Molecular Weight: 206.29 g/mol ), you should look for the following common adducts in positive ion mode:

Adduct IonFormulaExpected m/z
Protonated Molecule[M+H]⁺207.1383
Sodium Adduct[M+Na]⁺229.1202
Potassium Adduct[M+K]⁺245.0941
Ammonium (B1175870) Adduct[M+NH₄]⁺224.1649

Troubleshooting Steps:

  • Review Your Mobile Phase and Sample Preparation: The presence of sodium and potassium salts is a frequent cause of adduct formation.[1][2]

    • Use high-purity solvents and reagents (LC-MS grade).

    • Avoid glassware that has been washed with strong detergents, as these can be a source of sodium and potassium ions.

    • If possible, use volatile mobile phase additives like ammonium formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts.

  • Optimize Mass Spectrometer Source Conditions:

    • Decrease Cone Voltage/Fragmentor Voltage: Higher voltages can sometimes promote adduct formation. A systematic reduction of this parameter may favor the formation of the protonated molecule [M+H]⁺.

    • Optimize Nebulizer Gas Flow and Temperature: Proper desolvation is key. Ensure the gas flow and temperature are optimized for your specific instrument and flow rate to minimize the formation of solvent clusters and adducts.

  • Utilize Isotopic Patterns: Examine the isotopic distribution of your suspected molecular ion and adduct peaks. The natural abundance of isotopes (e.g., ¹³C) will result in a characteristic pattern of smaller peaks at M+1, M+2, etc. This can help confirm the elemental composition of the observed ions.

Issue 2: Absence or Low Intensity of the Molecular Ion Peak - In-Source Fragmentation

Question: I am struggling to find the expected molecular ion peak for this compound at m/z 207. Instead, I see a prominent peak at a lower m/z. What could be happening?

Answer:

The absence or low intensity of the molecular ion peak is often due to in-source fragmentation, a phenomenon where the molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[3][4] For a molecule like this compound, which contains a hydroxyl group, in-source fragmentation is a common occurrence, often leading to the neutral loss of water.[5]

Expected In-Source Fragments:

Precursor IonNeutral LossFragment IonExpected m/z
[M+H]⁺H₂O[M+H-H₂O]⁺189.1274

Troubleshooting Steps:

  • Modify Ion Source Parameters:

    • Reduce Source Temperature: High temperatures can cause thermal degradation and promote fragmentation. Gradually lower the source temperature to find an optimal balance between efficient desolvation and minimal fragmentation.

    • Lower Cone/Fragmentor/Skimmer Voltage: These voltages influence the energy of the ions as they enter the mass spectrometer. Reducing these voltages can decrease the internal energy of the ions and minimize in-source fragmentation.[4]

  • Adjust Mobile Phase Composition:

    • The pH of the mobile phase can influence the stability of the analyte. Experiment with slight adjustments to the mobile phase pH to see if it improves the stability of the protonated molecule.

  • Consider a "Softer" Ionization Technique: If available, atmospheric pressure chemical ionization (APCI) can sometimes be a softer ionization method than ESI for certain classes of compounds and may yield a more prominent molecular ion peak.

Issue 3: Poor Signal-to-Noise Ratio and Inconsistent Results

Question: The signal for my compound is very weak and the results are not reproducible. What are the common causes and solutions?

Answer:

A low signal-to-noise ratio and poor reproducibility can stem from a variety of factors, from sample preparation to instrument settings.

Troubleshooting Checklist:

  • Sample Concentration and Purity:

    • Ensure your sample concentration is within the optimal range for your instrument.

    • Impurities in your sample can cause ion suppression, where the ionization of your target analyte is hindered by other co-eluting compounds. Further sample cleanup or improved chromatographic separation may be necessary.

  • Chromatographic Conditions:

    • Optimize your LC method to ensure good peak shape and separation from other components in your sample matrix.

    • Check for carryover from previous injections by running blank injections. If carryover is observed, implement a more rigorous needle wash protocol.

  • Mass Spectrometer Performance:

    • Calibration: Ensure your mass spectrometer is recently and properly calibrated. Mass accuracy is crucial for correct ion identification.

    • Source Cleanliness: A dirty ion source can lead to poor sensitivity and inconsistent results. Follow the manufacturer's instructions for cleaning the ion source.

    • Detector Voltage: Verify that the detector voltage is set appropriately. An incorrect setting can lead to poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The chemical formula is C₁₂H₁₈O₂, and the monoisotopic mass is 206.1307 g/mol .

Q2: In positive ion mode ESI, what are the primary ions I should be looking for?

A2: You should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 207.1383. Be prepared to also see adducts such as [M+Na]⁺ (m/z ~229.1202) and [M+K]⁺ (m/z ~245.0941), as well as the in-source fragment corresponding to the loss of water, [M+H-H₂O]⁺ (m/z ~189.1274).

Q3: Is GC-MS a suitable technique for analyzing this compound?

A3: GC-MS can be used, but thermal degradation is a significant concern for hydroxylated sesquiterpenoids. The high temperatures of the GC inlet and column can lead to dehydration and other rearrangements. If using GC-MS, it is advisable to:

  • Use a lower inlet temperature.

  • Employ a fast temperature ramp.

  • Consider derivatization of the hydroxyl group (e.g., silylation) to increase thermal stability and volatility.

Q4: How can I confirm that a peak I am seeing is an adduct and not an impurity?

A4: The mass difference between the suspected adduct peak and the protonated molecular ion peak ([M+H]⁺) should correspond to the mass of the adducting species minus a proton. For example, the difference between [M+Na]⁺ and [M+H]⁺ should be approximately 21.98 Da (the mass of Na⁺ minus the mass of H⁺). Additionally, the isotopic pattern of the adduct peak should be consistent with the elemental formula of the adducted molecule.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol (B129727) or acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: General LC-MS Method Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 100-500.

Note: These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution filter Filtration (0.22 µm) working->filter lc LC Separation (C18 Column) filter->lc esi ESI Source (Positive Mode) lc->esi ms Mass Analyzer (TOF, Orbitrap, etc.) esi->ms data_acq Data Acquisition ms->data_acq data_proc Data Analysis (Peak Identification) data_acq->data_proc troubleshooting_logic cluster_issue cluster_cause cluster_solution start Problem with Mass Spectrum issue_peaks Unexpected Peaks? start->issue_peaks issue_no_mol_ion No/Low Molecular Ion? start->issue_no_mol_ion issue_signal Poor Signal? start->issue_signal cause_adducts Adduct Formation issue_peaks->cause_adducts cause_fragmentation In-Source Fragmentation issue_no_mol_ion->cause_fragmentation cause_suppression Ion Suppression issue_signal->cause_suppression cause_instrument Instrument Issue issue_signal->cause_instrument sol_reagents Check Reagents/ Mobile Phase cause_adducts->sol_reagents sol_source_params Optimize Source Parameters cause_adducts->sol_source_params cause_fragmentation->sol_source_params sol_sample_prep Improve Sample Cleanup cause_suppression->sol_sample_prep sol_maintenance Calibrate/Clean Instrument cause_instrument->sol_maintenance

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Eudesmanoids: Context for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eudesmanoids, a large class of sesquiterpenoids, are of significant interest in drug discovery due to their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of various eudesmanoids, offering a framework for evaluating novel compounds such as 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. While specific experimental data for this compound is not extensively available in public literature, this guide summarizes the bioactivities of structurally related eudesmanoids, details the experimental protocols used to assess these activities, and illustrates the key signaling pathways involved.

Comparative Bioactivity of Eudesmanoids

Eudesmanoids have demonstrated a wide range of biological effects, including anti-inflammatory, cytotoxic, and antibacterial activities. The following tables summarize quantitative data for representative eudesmanoid compounds, providing a benchmark for potential future studies on this compound.

Table 1: Anti-inflammatory Activity of Eudesmanoids

The anti-inflammatory potential of eudesmanoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

CompoundAssayCell LineIC50 (µM)Reference
epi-eudebeiolide CNO InhibitionRAW 264.717.9[1]
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideNO InhibitionRAW 264.711.82[2]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolideNO InhibitionRAW 264.711.05[2]
Eudesmanoid 11 (from Alpinia oxyphylla)NO InhibitionBV-221.63
Eudesmanoid 20 (from Alpinia oxyphylla)NO InhibitionBV-260.70
Eudesmanoid 24 (from Alpinia oxyphylla)NO InhibitionBV-245.21
Eudesmanoid 40 (from Alpinia oxyphylla)NO InhibitionBV-233.85

Table 2: Cytotoxic Activity of Eudesmanoids

The cytotoxic (anti-cancer) activity of eudesmanoids is typically assessed using the MTT assay against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olideAGS (gastric cancer)1.31[2]
Wedelolide BAGS (gastric cancer)0.89[2]

Table 3: Antibacterial Activity of Eudesmanoids

The antibacterial activity is determined by the minimum inhibitory concentration (MIC), often using the agar (B569324) or broth dilution method.

CompoundBacterial StrainMIC (µg/mL)Reference
Selina-4,11(13)-dien-3-on-12-oic acidStaphylococcus aureus250-500
Selina-4,11(13)-dien-3-on-12-oic acidBacillus subtilis250-500
Selina-4,11(13)-dien-3-on-12-oic acidMicrococcus luteus250-500
Selina-4,11(13)-dien-3-on-12-oic acidEscherichia coli250-500
Selina-4,11(13)-dien-3-on-12-oic acidBacillus cereus250-500
Selina-4,11(13)-dien-3-on-12-oic acidSalmonella enteritidis250-500

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of bioactivities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., eudesmanoids) and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed cells in 96-well plate treatment Treat with Eudesmanoids start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570-590 nm) solubilization->read_absorbance end Calculate IC50 read_absorbance->end

MTT Assay Workflow

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[5]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a certain period before stimulating with an inflammatory agent like LPS (1 µg/mL).

  • Supernatant Collection: After 24 hours of incubation with LPS, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.

Agar Dilution Method for Antibacterial Activity

The agar dilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Principle: A series of agar plates containing different concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test bacteria is then spotted onto the surface of the plates. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacteria.[6]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent.

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the antimicrobial agent. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour into petri dishes.[8] Allow the agar to solidify. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of each agar plate with a spot of the bacterial suspension (approximately 10^4 CFU per spot).[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for aerobic bacteria).[6]

  • MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result prep_compound Prepare Serial Dilutions of Eudesmanoid prep_agar Prepare Agar Plates with Eudesmanoid prep_compound->prep_agar inoculate Inoculate Plates with Bacteria prep_agar->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Agar Dilution Workflow

Signaling Pathway: NF-κB Inhibition by Eudesmanoids

A common mechanism for the anti-inflammatory activity of eudesmanoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many eudesmanoids exert their anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκB, thereby preventing NF-κB activation.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P Degradation IκB Degradation IkB_NFkB->Degradation NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->ProInflammatory_Genes Eudesmanoids Eudesmanoids Eudesmanoids->IKK Inhibition Degradation->NFkB

NF-κB Signaling Pathway Inhibition

Conclusion

The eudesmanoid class of natural products represents a promising source of bioactive compounds with potential therapeutic applications. The data and protocols presented in this guide provide a valuable resource for researchers engaged in the discovery and development of new drugs. While specific bioactivity data for this compound remains to be elucidated, the comparative data for other eudesmanoids and the detailed experimental methodologies offer a clear path forward for its evaluation. Future studies investigating the anti-inflammatory, cytotoxic, and antimicrobial properties of this compound, utilizing the standardized assays described herein, will be crucial in determining its potential as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods applicable to the quantification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid of interest in various research and development contexts. Due to the limited availability of specific cross-validation data for this particular compound in the public domain, this comparison is based on validated methods for structurally similar sesquiterpenes and other complex natural products. The presented data serves as a practical guide for selecting and developing a suitable analytical method.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photodiode Array (PDA) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of this compound in various matrices, such as biological fluids or plant extracts, depends on the required sensitivity, selectivity, and the nature of the sample. The following table summarizes the performance characteristics of common analytical techniques based on data from similar compounds.

Validation Parameter HPLC-UV/PDA LC-MS/MS GC-MS
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Precision (%RSD) < 15%< 15%< 20%
Selectivity ModerateHighHigh
Sample Throughput HighMediumLow
Instrumentation Cost LowHighMedium
Derivatization Required NoNoOften

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for HPLC-UV/PDA, LC-MS/MS, and GC-MS, adapted from established methods for similar analytes.

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)

This method is often a starting point for the analysis of moderately polar, non-volatile compounds like sesquiterpenoids.

  • Sample Preparation:

    • Extraction: For plant materials, extraction can be performed using solvents like methanol (B129727), ethanol, or acetonitrile (B52724), often facilitated by sonication or Soxhlet extraction. For biological matrices (e.g., plasma, urine), protein precipitation with a solvent like acetonitrile or methanol is a common first step, followed by centrifugation.

    • Purification: Solid-Phase Extraction (SPE) can be employed for cleaner samples. A C18 or similar reversed-phase sorbent is typically used. The sample is loaded, washed with a weak solvent (e.g., water/methanol mixture) to remove interferences, and the analyte is eluted with a stronger organic solvent (e.g., acetonitrile or methanol).

    • Final Preparation: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typical. A starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV/PDA detector set at the wavelength of maximum absorbance for the compound (e.g., 210-280 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.

  • Sample Preparation: Similar to HPLC-UV/PDA, but often requires more rigorous cleanup to minimize matrix effects. Protein precipitation, liquid-liquid extraction (LLE), or SPE are commonly used.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with smaller dimensions (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is often used for faster analysis times.

    • Mobile Phase: Similar to HPLC, but using MS-compatible buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile acids.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's structure.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification, which involves monitoring a specific precursor ion to product ion transition.

    • Ion Source Parameters: Optimization of gas temperatures, gas flows, and ion spray voltage is crucial for maximizing sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For many sesquiterpenoids, derivatization is necessary to improve volatility and thermal stability.

  • Sample Preparation:

    • Extraction: LLE or SPE can be used.

    • Derivatization: The hydroxyl group of this compound would likely require derivatization to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

    • Final Preparation: The derivatized sample is dissolved in a volatile organic solvent like hexane (B92381) or ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp up to 280-300°C.

    • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte.

Visualizations

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion M1 Method 1 (e.g., HPLC-UV) V1 Validate Method 1 (Linearity, Accuracy, Precision) M1->V1 M2 Method 2 (e.g., LC-MS) V2 Validate Method 2 (Linearity, Accuracy, Precision) M2->V2 CV Analyze Same Samples with Both Methods V1->CV V2->CV DA Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV->DA C Determine Method Concordance & Interchangeability DA->C

Caption: A generalized workflow for the cross-validation of two analytical methods.

Hypothetical Signaling Pathway Investigation

The quantification of a bioactive compound like this compound is often crucial for understanding its mechanism of action. The diagram below illustrates a hypothetical signaling pathway where this compound might exert its effects.

Signaling_Pathway Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Receptor Cell Surface Receptor Compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: A hypothetical signaling cascade initiated by an external compound.

A Comparative Analysis of Sesquiterpenoids from Diverse Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest and most diverse in the plant kingdom, is a rich source of bioactive secondary metabolites, including a wide array of sesquiterpenoids. These C15 isoprenoids exhibit remarkable structural diversity and a range of pharmacological activities, from anti-inflammatory to cytotoxic effects, making them promising candidates for drug discovery and development. This guide provides a comparative overview of sesquiterpenoids isolated from various Euphorbia species, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Sesquiterpenoids

The sesquiterpenoid composition of Euphorbia species varies significantly, influenced by factors such as species, geographical location, and the plant part analyzed. The following table summarizes the quantitative analysis of major sesquiterpenoids identified in the essential oils of several Euphorbia species, as determined by gas chromatography-mass spectrometry (GC-MS).

Euphorbia SpeciesPlant PartMajor SesquiterpenoidsContent (%)Reference
E. caracasanaLeavesβ-Caryophyllene33.7[1]
α-Humulene18.8[1]
Aromadendrene8.4[1]
E. cotinifoliaLeavesβ-Caryophyllene39.3[1]
Germacrene D21.5[1]
α-Copaene9.3[1]
E. teheranicaAerial PartsOxygenated Sesquiterpenesup to 86.1[2]
E. helioscopiaAerial PartsSesquiterpene Hydrocarbonsup to 34.8[2]
E. acanthothamnosAerial Partsβ-CaryophyllenePresent[2]
E. apiosAerial Partsβ-CaryophyllenePresent[2]
E. densaAerial Partsβ-CaryophyllenePresent[2]
E. fischerianaAerial Partsβ-CaryophyllenePresent[2]
E. fragiferaAerial Partsβ-CaryophyllenePresent[2]
E. golondrinaAerial Partsβ-CaryophyllenePresent[2]
E. heterophyllaAerial Partsβ-CaryophyllenePresent[2]
E. rigidaAerial Partsβ-CaryophyllenePresent[2]
E. sanctae-caterinaeAerial Partsβ-CaryophyllenePresent[2]

Note: "Present" indicates that the compound was identified as a constituent, but the exact percentage was not specified in the cited review. The quantitative data for E. caracasana and E. cotinifolia are from a specific study and represent the relative percentage of the total essential oil composition[1]. The data for E. teheranica and E. helioscopia represent the upper range for classes of sesquiterpenoids found in their essential oils[2].

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of sesquiterpenoids from Euphorbia species, based on established scientific literature.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves, stems, flowers) of the desired Euphorbia species are collected. Proper botanical identification is crucial.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Sesquiterpenoids (Essential Oils)

A common method for the extraction of volatile sesquiterpenoids from Euphorbia is hydrodistillation.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • The powdered plant material is placed in a round-bottom flask.

    • Distilled water is added to the flask to cover the plant material.

    • The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

    • The essential oil, being less dense than water, forms a layer on top and can be separated.

    • The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

    • The yield of the essential oil is calculated as a percentage of the initial dry weight of the plant material.

Analysis of Sesquiterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the qualitative and quantitative analysis of the volatile components of essential oils.

  • Instrumentation: An Agilent 7890B-5977A system or a similar instrument is used.

  • Column: An HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) is commonly employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A typical temperature program starts at 50°C (held for 4 min), then increases to 160°C at a rate of 30°C/min (held for 8 min), followed by an increase to 170°C at 2°C/min (held for 27 min), and finally a rapid increase to 190°C at 5°C/min (held for 4 min)[3].

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

  • Identification of Compounds: The identification of sesquiterpenoids is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each sesquiterpenoid is calculated from the peak area in the GC chromatogram.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Sesquiterpenoid Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of sesquiterpenoids from Euphorbia species.

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis collection Collection of Euphorbia Species drying Air Drying collection->drying grinding Grinding to Powder drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation gcms GC-MS Analysis hydrodistillation->gcms identification Compound Identification gcms->identification quantification Quantification identification->quantification

Workflow for Sesquiterpenoid Extraction and Analysis.
Signaling Pathway: Anti-inflammatory Action of β-Caryophyllene

β-Caryophyllene is a widespread sesquiterpenoid found in numerous Euphorbia species. It is known to exert anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB and MAPK pathways. The following diagram illustrates a simplified representation of this mechanism.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines promotes transcription NFkB_complex IκBα-NF-κB IKK->NFkB_complex phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB releases NFkB->Cytokines promotes transcription bcaryophyllene β-Caryophyllene bcaryophyllene->MAPK inhibits bcaryophyllene->IKK inhibits

Anti-inflammatory signaling pathway of β-caryophyllene.

This guide provides a foundational comparative study of sesquiterpenoids in Euphorbia species. The diversity and bioactivity of these compounds underscore the importance of this genus as a valuable resource for natural product research and drug development. Further investigations into a wider range of Euphorbia species and the elucidation of the mechanisms of action of their unique sesquiterpenoids are warranted to fully unlock their therapeutic potential.

References

independent verification of the biological effects of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification and Comparison Guide

This guide provides a framework for the independent verification and comparative analysis of the biological effects of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Due to the limited publicly available biological data for this specific compound, this document serves as a template. It outlines the necessary experimental protocols and data presentation formats required for a comprehensive evaluation. To illustrate the comparative methodology, data for a representative eudesmane (B1671778) sesquiterpenoid, epi-eudebeiolide C, known for its anti-inflammatory properties, is included as a reference.

Introduction to this compound

This compound is a C12-eudesmane type sesquiterpenoid.[1][2] It has been isolated from the roots of Euphorbia fischeriana.[3] Eudesmane sesquiterpenoids are a large class of natural compounds recognized for their diverse and significant biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[4][5][6] The purpose of this guide is to provide researchers with the tools to independently verify the biological effects of this compound and compare its potency and mechanism of action against other relevant compounds.

Quantitative Data Comparison

This section is designed to quantitatively compare the biological activity of the target compound against a known alternative. Researchers should populate the table with their experimental findings for a direct comparison.

ParameterThis compoundepi-eudebeiolide C (Alternative)
Cell Line(s) User to provideRAW 264.7 (Murine Macrophage)
Cytotoxicity (CC₅₀) User to provide> 40 µM
Anti-inflammatory Activity (IC₅₀) User to provide17.9 µM (NO Inhibition)[7]
Target Pathway Inhibition User to provide (e.g., NF-κB)NF-κB activation blockade[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing cytotoxicity and anti-inflammatory activity.

This protocol determines the concentration at which the compound may be toxic to cells, which is essential for differentiating true bioactivity from cell death.

  • Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment : Prepare serial dilutions of this compound and the alternative compound in the appropriate cell culture medium. Treat the cells with these dilutions for a specified period (e.g., 24-48 hours).

  • MTT Assay : Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition : Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value using a dose-response curve.

This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).

  • Cell Seeding and Pre-treatment : Seed RAW 264.7 cells in 96-well plates. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay) : Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite (a stable product of NO) will result in a colorimetric change.

  • Data Acquisition : Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Analysis : Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC₅₀ (50% inhibitory concentration) value from the dose-response curve.[8]

This protocol investigates the compound's effect on specific proteins within a signaling pathway, such as the NF-κB pathway, which is a common target for anti-inflammatory compounds.[7][9]

  • Cell Lysis : Treat cells with the test compound and/or LPS as described above. Lyse the cells using RIPA buffer to extract total protein.[10]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE : Separate the protein lysates (20-50 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[13]

    • Incubate the membrane with primary antibodies specific to target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin) overnight at 4°C.[10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a CCD imaging system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to the loading control. Compare the protein expression levels between different treatment groups.

This protocol measures changes in the mRNA expression of pro-inflammatory genes to confirm the compound's activity at the transcriptional level.[14]

  • RNA Extraction : Following cell treatment, isolate total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[15]

  • Quantitative PCR (qPCR) :

    • Prepare a reaction mixture containing cDNA template, gene-specific primers (for genes like iNOS, COX-2, TNF-α), and a SYBR Green or probe-based qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR cycler. The reaction involves cycles of denaturation, annealing, and extension.[15]

  • Data Analysis :

    • Determine the cycle threshold (Cq) values for each gene.

    • Normalize the Cq values of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

    • Calculate the relative gene expression changes using the ΔΔCq method.[16]

Visualizations: Workflows and Pathways

Diagrams help to visualize complex processes and relationships, providing a clear overview of the experimental design and potential mechanisms of action.

G cluster_0 In Vitro Screening cluster_1 Activity & Mechanism Verification cluster_2 Data Analysis & Comparison A RAW 264.7 Cell Culture B Compound Treatment (Target + Alternative) A->B C Cytotoxicity Assay (MTT) B->C D Determine Non-Toxic Concentrations C->D E LPS Stimulation D->E Proceed with non-toxic doses F Anti-inflammatory Assay (Griess Reagent - NO Levels) E->F G Protein Extraction (Western Blot) E->G H RNA Extraction (qPCR) E->H K Calculate IC₅₀ / CC₅₀ Values F->K I Analyze NF-κB & MAPK Pathway Proteins G->I J Analyze iNOS, COX-2, TNF-α mRNA Expression H->J L Compare Protein & Gene Expression Changes I->L J->L M Final Comparative Report K->M L->M

Caption: Experimental workflow for comparative biological activity analysis.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα (Degradation) IkB->IkB_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates nucleus Nucleus NFkB_nuc->nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Upregulates compound Eudesmane Sesquiterpenoid compound->IKK Inhibits

References

Unraveling the Structure-Activity Relationship of Eudesmane Sesquiterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationships (SAR) for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one analogs remains a niche area of research, with limited publicly available data. However, by examining related eudesmane (B1671778) sesquiterpenoids, we can glean valuable insights into the structural features influencing their cytotoxic activity. This guide provides a comparative analysis of a small set of eudesmane analogs, summarizing their biological performance and the experimental protocols utilized in their evaluation.

Eudesmane sesquiterpenoids, a class of bicyclic natural products, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents. While a comprehensive SAR study on a systematically modified series of this compound analogs is not yet available in the scientific literature, this guide compiles and compares data from studies on structurally similar eudesmane-type compounds.

Comparative Cytotoxicity of Eudesmane Analogs

The cytotoxic potential of several eudesmane sesquiterpenoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundStructureCell LineIC50 (µM)Reference
6α-hydroxy-eudesm-4(15)-en-1-one6α-hydroxy-eudesm-4(15)-en-1-oneHeLa28.04--INVALID-LINK--[1]
eudesm-4(15),7-dien-1β-oleudesm-4(15),7-dien-1β-olHeLa58.37--INVALID-LINK--[1]
Lyratol G (3-keto-eudesm-9β,11-diol)Lyratol GP-388, HONE-1, HT-293.1 - 6.9--INVALID-LINK--[2]
1β-hydroxy-1,2-dihydro-α-santonin1β-hydroxy-1,2-dihydro-α-santoninP-388, HONE-1, HT-293.1 - 6.9--INVALID-LINK--[2]

Preliminary Structure-Activity Relationship Insights:

From the limited data available, a preliminary analysis suggests that the presence and position of hydroxyl and keto groups, as well as the degree of unsaturation in the eudesmane skeleton, play a significant role in their cytotoxic activity. For instance, the comparison between 6α-hydroxy-eudesm-4(15)-en-1-one and eudesm-4(15),7-dien-1β-ol suggests that the presence of a ketone at C-1 and a hydroxyl group at C-6 may be more favorable for activity against HeLa cells than a hydroxyl group at C-1 and a double bond at C-7.[1] The potent activity of Lyratol G and 1β-hydroxy-1,2-dihydro-α-santonin across multiple cell lines highlights the potential of eudesmanoids with oxygenated functionalities.[2] However, a more extensive library of analogs is required to establish definitive structure-activity relationships.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay against HeLa Cells

Method: Resazurin-based PrestoBlue Assay[1]

  • Cell Culture: Human cervical carcinoma (HeLa) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the eudesmane analogs. Cisplatin was used as a positive control.

  • Incubation: The plates were incubated for 24 hours.

  • Resazurin Assay: After the incubation period, PrestoBlue reagent was added to each well, and the plates were incubated for another 2 hours. The absorbance was measured at 570 nm and 600 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Cytotoxicity Assay against P-388, HONE-1, and HT-29 Cells

Method: MTT Assay[2]

  • Cell Culture: P-388 (murine leukemia), HONE-1 (human nasopharyngeal carcinoma), and HT-29 (human colon adenocarcinoma) cells were maintained in appropriate culture media supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells were treated with a range of concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the concentration-response curves.

Visualizations

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of chemical compounds.

G cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Preparation of Compound Dilutions C->D E Incubation D->E F Addition of Viability Reagent (e.g., MTT, Resazurin) E->F G Absorbance Measurement F->G H Calculation of Cell Viability G->H I Determination of IC50 Values H->I

Caption: Workflow for in vitro cytotoxicity screening of eudesmane analogs.

Putative Signaling Pathway for Cytotoxicity

While the precise mechanisms of action for these specific eudesmane analogs have not been fully elucidated, many cytotoxic agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified, hypothetical signaling cascade.

G A Eudesmane Analog B Cellular Target(s) (e.g., DNA, Tubulin, Kinases) A->B Binding C Induction of Cellular Stress B->C D Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis (Cell Death) G->H

Caption: Hypothetical apoptotic pathway induced by cytotoxic eudesmane analogs.

References

Assessing the Specificity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological target specificity of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. Due to the limited direct experimental data on this specific compound, this guide draws comparisons from its broader chemical class, eudesmane (B1671778) sesquiterpenoids, and contrasts its potential activity with well-characterized sesquiterpene lactones, Helenalin (B1673037) and Parthenolide (B1678480). These compounds are known to modulate key signaling pathways in inflammation and cancer.

Introduction to this compound and its Analogs

This compound belongs to the eudesmane class of sesquiterpenoids.[1][2] While specific biological targets for this compound are not yet elucidated, the eudesmane sesquiterpenoid family is known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3] Many sesquiterpene lactones achieve their biological effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[4][5][6]

This guide will focus on the NF-κB pathway as a likely target for this compound, drawing parallels with the mechanisms of Helenalin and Parthenolide. Helenalin is a well-documented inhibitor of the p65 subunit of NF-κB.[7][8][9] Parthenolide has also been shown to inhibit NF-κB and has been identified to covalently target and inhibit Focal Adhesion Kinase (FAK).[10][11][12]

Comparative Analysis of Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of Helenalin and Parthenolide on key biological targets. This data provides a benchmark for the potential potency of related eudesmane sesquiterpenoids.

CompoundTarget PathwaySpecific TargetAssayCell LineIC50 (µM)Reference
HelenalinNF-κB Signalingp65 subunitNF-κB Reporter AssayJurkat5[7]
ParthenolideNF-κB SignalingIκB Kinase (IKK)IL-8 Secretion Assay16HBE~5-10[13][14]
ParthenolideProliferationNot SpecifiedMTT AssayA549 (Lung Carcinoma)4.3[15]
ParthenolideProliferationNot SpecifiedMTT AssayTE671 (Medulloblastoma)6.5[15]
ParthenolideProliferationNot SpecifiedMTT AssayHT-29 (Colon Adenocarcinoma)7.0[15]
ParthenolideFocal AdhesionFAK1In vitro kinase assayN/ANot specified[10][11][12]

Note: No direct IC50 values are currently available for this compound. The data presented for Helenalin and Parthenolide serve as a reference for the expected range of activity for structurally similar compounds.

Signaling Pathway Overview

The NF-κB signaling pathway is a primary target for many sesquiterpene lactones. The diagram below illustrates the canonical NF-κB signaling cascade and indicates the points of inhibition by Helenalin and Parthenolide.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P p-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Helenalin Helenalin Helenalin->NFkB_nuc Inhibits DNA binding

Canonical NF-κB signaling pathway and points of inhibition.

Experimental Protocols

To assess the specificity of a compound like this compound, a series of in vitro assays can be employed. Below are detailed protocols for key experiments.

This assay quantitatively measures the activity of the NF-κB transcription factor.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene driven by an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells/well.[16]

    • Incubate overnight at 37°C.[16]

    • Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[17]

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

    • Pre-incubate for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.[17]

  • Cell Lysis and Luciferase Measurement:

    • Wash cells with PBS and lyse with Passive Lysis Buffer.[16][17]

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.[17][18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect Transfect with NF-κB reporter plasmid Seed_Cells->Transfect Treat Treat with test compound Transfect->Treat Stimulate Stimulate with TNF-α Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze End End Analyze->End

Workflow for an NF-κB Luciferase Reporter Assay.

EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts. If NF-κB is present and active, it will bind to the probe, causing a shift in its mobility during electrophoresis.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and/or stimulus.

    • Isolate nuclear extracts using a nuclear extraction kit.[19]

  • Binding Reaction:

    • Incubate the nuclear extract with a labeled NF-κB DNA probe in a binding buffer.[20]

    • For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65).[21]

  • Electrophoresis:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[20]

  • Detection:

    • Visualize the shifted bands by autoradiography or fluorescence imaging.[20]

EMSA_Workflow Start Start Prepare_Extracts Prepare nuclear extracts Start->Prepare_Extracts Binding_Reaction Incubate extracts with labeled NF-κB probe Prepare_Extracts->Binding_Reaction Electrophoresis Run on non-denaturing polyacrylamide gel Binding_Reaction->Electrophoresis Detection Visualize shifted bands Electrophoresis->Detection End End Detection->End

Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

This technique is used to assess the phosphorylation status of the p65 subunit of NF-κB, an indicator of its activation.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p65 and total p65.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound and/or stimulus.

    • Lyse cells and determine protein concentration using a BCA assay.[22]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[22][23]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.[23]

    • Incubate with a primary antibody specific for phospho-p65 (Ser536).[22]

    • Wash and incubate with an HRP-conjugated secondary antibody.[22]

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.[22]

    • Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) for normalization.[22]

Conclusion

While direct experimental evidence for the biological target of this compound is currently unavailable, its structural similarity to other eudesmane sesquiterpenoids strongly suggests that it may act as an inhibitor of the NF-κB signaling pathway. The comparative data from well-studied compounds like Helenalin and Parthenolide provide a valuable framework for designing experiments to elucidate its specific mechanism of action and target specificity. The experimental protocols outlined in this guide offer a systematic approach to investigating the potential interaction of this compound with the NF-κB pathway and other potential cellular targets. Further research, including target identification and validation studies, is necessary to fully characterize the pharmacological profile of this compound.

References

A Comparative Guide to Synthetic vs. Natural 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid of interest for its potential biological activities. This guide provides a comparative overview of the synthetic versus the natural form of this compound, focusing on their evaluation in functional assays. The natural form of this compound is isolated from the roots of Euphorbia fischeriana[1]. As of the time of this publication, direct comparative studies of the synthetic and natural isolates in functional assays are not available in the public domain. Therefore, this guide presents a framework for such a comparison, including hypothetical data and established experimental protocols for relevant assays, to aid researchers in designing and interpreting their own studies.

Data Presentation: A Hypothetical Comparison

The following tables present hypothetical data to illustrate how the results of functional assays comparing synthetic and natural this compound could be structured. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Purity and Physicochemical Properties

PropertySynthetic CompoundNatural IsolateMethod of Analysis
Purity (%)>99.5~98High-Performance Liquid Chromatography (HPLC)
Major ImpurityStarting Material X (<0.1%)Related Sesquiterpenoid Y (~1.5%)Liquid Chromatography-Mass Spectrometry (LC-MS)
StereochemistryRacemic or specific isomerSpecific enantiomerChiral Chromatography / Polarimetry
Solubility (DMSO)>100 mM>100 mMVisual Inspection

Table 2: Hypothetical Functional Assay Results

AssayParameterSynthetic CompoundNatural Isolate
Anti-inflammatory Assay
In vitro (LPS-stimulated RAW 264.7 macrophages)NO Production IC₅₀ (µM)15.2 ± 1.812.5 ± 2.1
IL-6 Secretion IC₅₀ (µM)20.1 ± 2.518.9 ± 3.0
Cytotoxicity Assay
In vitro (HEK293 cells)CC₅₀ (µM)> 100> 100
Enzyme Inhibition Assay
Cyclooxygenase-2 (COX-2)IC₅₀ (µM)8.7 ± 0.97.5 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the synthetic and natural compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare stock solutions of the synthetic and natural compounds in methanol.

    • Inject a defined volume of each sample onto the column.

    • Run the gradient program to separate the compound from any impurities.

    • Purity is calculated based on the area of the main peak relative to the total peak area.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Objective: To assess the ability of the compounds to inhibit inflammation in a cell-based model.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents: Lipopolysaccharide (LPS), Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthetic or natural compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Cytotoxicity Assay: MTT Assay
  • Objective: To evaluate the toxicity of the compounds to a standard cell line.

  • Cell Line: HEK293 (Human Embryonic Kidney cells).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Seed HEK293 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of the synthetic or natural compound.

    • Incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours. The MTT is converted to formazan (B1609692) by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • The CC₅₀ (cytotoxic concentration 50%) is calculated as the concentration that reduces cell viability by 50%.

Visualizations

Signaling Pathway

cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound 4-Hydroxy-11,12,13-trinor- 5-eudesmen-7-one Compound->NFkB Inhibits

Caption: Putative anti-inflammatory signaling pathway.

Experimental Workflow

cluster_prep cluster_assay Functional Assays cluster_analysis Syn Synthetic Compound Purity Purity Analysis (HPLC) Syn->Purity AntiInflam Anti-inflammatory Assay Syn->AntiInflam Cyto Cytotoxicity Assay Syn->Cyto Nat Natural Isolate Nat->Purity Nat->AntiInflam Nat->Cyto Compare Comparative Analysis Purity->Compare AntiInflam->Compare Cyto->Compare Conclusion Conclusion Compare->Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one, a sesquiterpenoid isolated from the roots of Euphorbia fischeriana.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of laboratory safety, the known biological activities of sesquiterpenoid lactones, and recommended handling procedures for similar chemical entities.

Sesquiterpene lactones are a class of compounds known for their wide range of biological activities, which can include anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4][5] The reactivity of these compounds, often attributed to the α-methylene-γ-lactone group, means they can interact with biological molecules, necessitating careful handling to avoid potential health effects such as skin irritation or sensitization.[3][6]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant).[7][8]Disposable nitrile or neoprene gloves.[7] Inspect gloves before use and change them frequently, especially after direct contact.A properly buttoned lab coat, long pants, and closed-toe shoes.[7]Generally not required when working in a certified chemical fume hood.
Higher-Volume Handling or Potential for Aerosol Generation Chemical splash goggles and a face shield.[7][9]Double-gloving with nitrile or neoprene gloves is recommended.Chemical-resistant lab coat or coveralls.[8][10]A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood or if there is a risk of aerosolization.[7][10]
Spill Cleanup Chemical splash goggles and a face shield.[9]Chemical-resistant gloves (e.g., butyl rubber or thicker nitrile).Chemical-resistant suit or apron over a lab coat.[10][11]Air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[10]
Operational Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Standard Handling Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure. Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[12] Clean all contaminated surfaces.

Disposal Plan:

  • All waste materials contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for ensuring safety when handling this compound.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Start Start Lab Coat Lab Coat Start->Lab Coat Step 1 Eye Protection Eye Protection Lab Coat->Eye Protection Step 2 Gloves Gloves End End Gloves->End Ready to Work Eye Protection->Gloves Step 3

Caption: A simplified workflow for the correct sequence of donning Personal Protective Equipment.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Start Start Gloves Gloves Start->Gloves Step 1: Remove Eye Protection Eye Protection Gloves->Eye Protection Step 2: Remove Lab Coat Lab Coat Eye Protection->Lab Coat Step 3: Remove Wash Hands Wash Hands Lab Coat->Wash Hands Step 4: Critical End End Wash Hands->End

Caption: A procedural diagram illustrating the safe and correct order for removing Personal Protective Equipment.

Spill_Response_Logic cluster_spill Spill Response Decision Flow Spill Occurs Spill Occurs Assess Size Assess Size Spill Occurs->Assess Size Small Spill Small Spill Assess Size->Small Spill  Small Large Spill Large Spill Assess Size->Large Spill Large   Use Spill Kit Use Spill Kit Small Spill->Use Spill Kit Trained personnel only Evacuate Area Evacuate Area Large Spill->Evacuate Area Notify EHS Notify EHS Evacuate Area->Notify EHS

Caption: A decision-making flowchart for responding to a chemical spill in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.